Pentabromopseudilin
Description
This compound has been reported in Pseudoalteromonas luteoviolacea with data available.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMNWKJHYOZUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314744 | |
| Record name | Pentabromopseudilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10245-81-5 | |
| Record name | 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10245-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentabromopseudilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010245815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC288032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentabromopseudilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTABROMOPSEUDILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUV7D4FJ9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Pentabromopseudilin: A Technical Whitepaper for Researchers
Abstract
Pentabromopseudilin, a highly brominated marine microbial antibiotic, represents a seminal discovery in the field of marine natural products. First reported in 1966, its unique chemical structure and potent biological activity have spurred decades of research into its biosynthesis, total synthesis, and therapeutic potential. This technical guide provides an in-depth history of the discovery of this compound, detailing the original isolation and characterization, the elucidation of its complex structure, and the initial findings of its potent antibacterial properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational studies on this remarkable molecule, including detailed experimental protocols, quantitative data, and visualizations of the key pathways involved in its creation.
Introduction
The mid-20th century marked a golden era for antibiotic discovery, yet the vast majority of these therapeutic agents were sourced from terrestrial microorganisms. The marine environment, with its immense biodiversity, remained a largely untapped reservoir of novel chemical entities. The discovery of this compound in 1966 was a landmark event, highlighting the potential of marine bacteria as a source of unique and potent bioactive compounds. This whitepaper chronicles the history of this discovery, providing a technical foundation for researchers engaged in the fields of natural product chemistry, microbiology, and drug development.
The Initial Discovery and Isolation
This compound was first isolated and reported in 1966 by Paul R. Burkholder, Robert M. Pfister, and F. H. Leitz. The producing organism, a marine bacterium, was collected from the waters near La Parguera, Puerto Rico.[1]
Source Organism
The bacterium responsible for the production of this compound was initially identified as a novel species and named Pseudomonas bromoutilis due to its remarkable ability to synthesize a compound containing five bromine atoms.[1] Subsequent taxonomic studies have led to the reclassification of this and other producing strains, and this compound is now known to be produced by various marine bacteria, including those of the genera Alteromonas and Pseudoalteromonas.
Experimental Protocols: Isolation and Purification
While the original 1966 publication by Burkholder and colleagues is a concise communication, subsequent research and general practices in natural product isolation allow for a reconstruction of the likely experimental workflow.
Experimental Workflow for the Isolation of this compound
Caption: A logical workflow for the discovery of this compound.
Detailed Methodologies:
-
Bacterial Culture: Pseudomonas bromoutilis was cultured in large flasks containing a suitable nutrient medium with a high bromide concentration to facilitate the biosynthesis of the brominated compound.
-
Extraction: The culture broth and bacterial cells were extracted with an organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic secondary metabolites, including this compound, into the organic phase.
-
Purification: The crude extract was subjected to a series of chromatographic techniques, likely including column chromatography over silica gel or alumina, to separate the components. Fractions were monitored for antibacterial activity to guide the purification process.
-
Crystallization: The purified, active compound was crystallized from a suitable solvent system to yield pure this compound for structural analysis.
Structure Elucidation
The determination of the chemical structure of this compound was a significant achievement, revealing a novel, highly halogenated pyrrole derivative. The definitive structure was established through X-ray crystallography and later confirmed by total synthesis.
X-ray Crystallography
The molecular structure of this compound was determined by F. M. Lovell in 1966 using single-crystal X-ray diffraction. This technique provided the precise spatial arrangement of the atoms, revealing the presence of a 2-(2-hydroxyphenyl)pyrrole core heavily substituted with five bromine atoms. The analysis confirmed the molecular formula as C₁₀H₄Br₅NO.
Total Synthesis
The complex structure of this compound has presented a challenge and an opportunity for synthetic organic chemists. The first total synthesis was a critical step in confirming the structure determined by X-ray crystallography and provided a means to produce the compound and its analogs for further biological evaluation. While several synthetic routes have been developed over the years, the early syntheses were instrumental in solidifying the structural assignment.
Initial Biological Activity
The initial report by Burkholder and colleagues highlighted the potent antibacterial activity of this compound, particularly against Gram-positive bacteria.
Antibacterial Spectrum
The compound was found to be highly active against the following pathogenic bacteria:
-
Staphylococcus aureus
-
Diplococcus pneumoniae (now known as Streptococcus pneumoniae)
-
Streptococcus pyogenes
Quantitative Antibacterial Data
While the original 1966 publication did not provide specific Minimum Inhibitory Concentration (MIC) values, it described the potent activity of the compound. Subsequent studies have quantified the impressive antibacterial profile of this compound.
| Bacterial Strain | Reported MIC (µg/mL) |
| Staphylococcus aureus | 0.016 |
| Bacillus subtilis | 0.016 |
Note: The above data is from more recent studies and serves to illustrate the potency of the compound.
Biosynthesis of this compound
The unique structure of this compound, with its high bromine content, has made its biosynthesis a subject of considerable scientific interest. Isotopic labeling studies and genomic analyses have revealed a fascinating pathway involving a dedicated "bmp" (brominated marine pyrroles/phenols) gene cluster.
The biosynthesis originates from two primary precursors: chorismate, which forms the dibromophenol moiety, and L-proline, which is the precursor to the tribromopyrrole unit.
Simplified Biosynthetic Pathway of this compound
Caption: A simplified overview of the this compound biosynthetic pathway.
Conclusion
The discovery of this compound was a pivotal moment in marine natural product research. It demonstrated that the marine microbial world is a rich source of novel chemical scaffolds with potent biological activities. The journey from its initial isolation from the waters of Puerto Rico to the intricate details of its biosynthesis continues to inspire scientists. This technical guide has provided a comprehensive overview of the historical and scientific foundations of this compound's discovery, offering valuable insights for researchers seeking to build upon this foundational work in the ongoing quest for new therapeutic agents.
References
Unveiling the Marine Bacterial Origins of Pentabromopseudilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural sources of Pentabromopseudilin, a potent brominated pyrrole antibiotic, within marine bacteria. The document outlines the key bacterial producers, quantitative data on its production, detailed experimental protocols for its isolation and biosynthetic analysis, and a visualization of its biosynthetic pathway. This guide is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and pharmaceutical development.
Natural Sources of this compound in Marine Bacteria
This compound was first isolated in 1966 from a marine bacterium associated with the seagrass Thalassia in tropical waters off Puerto Rico.[1] This bacterium was initially identified as Pseudomonas bromoutilis.[1] Since its discovery, several other marine microbes have been identified as producers of this unique compound, which is composed of over 70% bromine by weight, contributing to its significant bioactivity.[1]
The primary producers of this compound belong to the genera Pseudoalteromonas and Alteromonas. These Gram-negative bacteria are widespread in marine environments and are known for their ability to produce a diverse array of bioactive secondary metabolites.
Known Bacterial Producers of this compound:
-
Pseudomonas bromoutilis : The original source from which this compound was first isolated.[1]
-
Alteromonas luteoviolaceus : This species has been a key model organism for studying the biosynthesis of this compound.[1]
-
Chromobacteria : Some species within this genus have also been found to produce this compound.
-
Pseudoalteromonas spp. : Several species within this genus are now recognized as significant producers.
-
Pseudoalteromonas luteoviolacea
-
Pseudoalteromonas phenolica
-
Pseudoalteromonas sp. CMMED 290 : An isolate from the surface of a nudibranch that produces this compound along with other brominated compounds.
-
Data Presentation: Quantitative Analysis of this compound Production
Quantitative data on the production of this compound from various marine bacteria is limited in publicly available literature. Most studies focus on the compound's potent bioactivity rather than optimizing and quantifying its yield. However, one study on Pseudoalteromonas sp. CMMED 290 provides insight into the scale of production.
| Bacterial Strain | Culture Volume (L) | Dry Extract Yield (g) | This compound Presence |
| Pseudoalteromonas sp. CMMED 290 | 30 | 1.2 | Identified in the extract |
Note: The exact yield of pure this compound from the dry extract was not specified in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biosynthetic analysis of this compound from marine bacterial cultures.
Isolation and Purification of this compound from Pseudoalteromonas sp. CMMED 290
This protocol is adapted from the bioassay-guided fractionation of the extract from Pseudoalteromonas sp. CMMED 290.
3.1.1. Culturing and Extraction:
-
Inoculation and Growth: Inoculate 30 individual 3 L Erlenmeyer flasks, each containing 1 L of marine broth. Grow the cultures of Pseudoalteromonas sp. CMMED 290 without agitation at room temperature for 12 days.
-
Solvent Extraction: Extract the cultures with an equal volume of ethyl acetate (EtOAc).
-
Concentration: Combine the EtOAc extracts and concentrate them in vacuo to yield a dry solid.
3.1.2. Chromatographic Purification:
-
Initial Fractionation: Subject the dried extract to reversed-phase chromatography on a YMC-gel column. Elute with a stepwise gradient of 50% to 100% methanol in water to yield multiple fractions.
-
Recrystallization: After initial fractionation, remove this compound and another brominated compound, bromophene, from the relevant fractions by recrystallization.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using C18 Reversed-Phase HPLC. Employ a linear gradient of 60% to 90% acetonitrile in water with a 0.5% trifluoroacetic acid (TFA) supplement.
Isotope Feeding Studies for Biosynthetic Analysis
Isotope feeding experiments have been crucial in elucidating the biosynthetic precursors of this compound. The following is a generalized protocol based on studies conducted on Alteromonas luteoviolaceus.
-
Culture Preparation: Prepare multiple cultures of the this compound-producing bacterium in a defined medium.
-
Precursor Addition: Introduce isotopically labeled putative precursors into the culture media. For the phenol ring, 13C-labeled glucose or 4-hydroxybenzoic acid can be used. For the pyrrole ring, [5-13C]proline has been shown to be a direct precursor.
-
Incubation and Extraction: Allow the cultures to grow for a sufficient period to incorporate the labeled precursors into this compound. Following incubation, extract the compound using the protocol described in section 3.1.
-
Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of 13C incorporation. This data reveals the biosynthetic origins of the different parts of the molecule.
Biosynthesis and Regulatory Pathways
The biosynthesis of this compound has been elucidated through genetic and biochemical studies. It is synthesized via a conserved pathway encoded by the brominated marine pyrroles/phenols (bmp) gene cluster.
The bmp Biosynthetic Pathway
The biosynthesis of this compound is a bi-modular process involving the separate synthesis of a bromophenol and a bromopyrrole moiety, which are then coupled.
-
Bromophenol Moiety Synthesis: The pathway starts with chorismate, a product of the shikimate pathway. A chorismate lyase (Bmp6) converts chorismate to 4-hydroxybenzoic acid (4-HBA). A flavin-dependent halogenase (Bmp5) then di-halogenates 4-HBA to yield 2,4-dibromophenol.
-
Bromopyrrole Moiety Synthesis: The biosynthesis of the pyrrole ring begins with L-proline. Proline is acylated to an acyl carrier protein (Bmp1) by a proline adenyl transferase (Bmp4). A dehydrogenase (Bmp3) then oxidizes the prolyl ring to a pyrrole. This is followed by tri-bromination catalyzed by a flavin-dependent halogenase (Bmp2), resulting in 2,3,4,5-tetrabromopyrrole. A unique dehalogenase (Bmp8) then removes the bromine at the C-2 position.
-
Coupling: Finally, a cytochrome P450 enzyme (Bmp7) couples the 2,4-dibromophenol and the 3,4,5-tribromopyrrole to form this compound.
Information on the specific signaling pathways that regulate the expression of the bmp gene cluster is currently scarce in the scientific literature. The distribution of the bmp gene cluster has been studied in the genus Pseudoalteromonas, revealing different versions of the cluster and suggesting a complex evolutionary history involving vertical inheritance and potential chromosomal rearrangements.
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound via the bmp gene cluster.
References
The Pyrrole Ring of Pentabromopseudilin: A Deep Dive into its Biosynthetic Pathway
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 25, 2025
Abstract
Pentabromopseudilin, a potent marine antibiotic, is a highly halogenated natural product with a unique 2-arylpyrrole structure. A significant body of research has been dedicated to understanding its biosynthesis, particularly the origin and formation of its constituent pyrrole and phenol rings. This technical guide provides an in-depth exploration of the biosynthetic pathway of the pyrrole ring in this compound, focusing on the key enzymatic steps, experimental evidence, and methodologies. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction
This compound, first isolated from Pseudomonas bromoutilis, is a remarkable marine microbial metabolite characterized by its extensive bromination, with bromine atoms constituting over 70% of its molecular weight.[1] This high degree of halogenation is crucial for its potent biological activities, which include antibacterial, antifungal, and antitumor properties.[1] The biosynthesis of this compound proceeds through a convergent pathway, where a brominated pyrrole moiety and a brominated phenol moiety are synthesized separately and then coupled. This guide focuses specifically on the intricate biochemical transformations that lead to the formation of the tribrominated pyrrole precursor.
The Origin of the Pyrrole Ring: Isotope Labeling Studies
The foundational work in elucidating the biosynthesis of the pyrrole ring in this compound involved isotope feeding studies with the producing bacterium, Alteromonas luteoviolaceus. These experiments were crucial in identifying L-proline as the primary precursor.
Experimental Protocol: ¹³C-Labeling Studies
Objective: To determine the metabolic precursor of the pyrrole ring in this compound.
Methodology:
-
Cultivation of Alteromonas luteoviolaceus : The bacterium is cultured in a defined minimal medium to control for the presence of potential pyrrole ring precursors. A typical defined medium consists of glycine and glucose as the primary carbon and nitrogen sources.[2]
-
Precursor Feeding : The culture is supplemented with a ¹³C-labeled potential precursor. In the key experiment, D,L-[5-¹³C]proline is added to the culture medium.[2][3]
-
Fermentation and Isolation : The culture is incubated to allow for the production of this compound. Following incubation, the bacterial cells and culture medium are extracted to isolate the synthesized this compound.
-
Structural Analysis : The isolated this compound is analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of ¹³C incorporation.
Quantitative Data and Key Findings
The results of the isotope labeling studies provided conclusive evidence for the origin of the pyrrole ring.
| Labeled Precursor | Observed ¹³C Incorporation in Pyrrole Ring | Key Finding | Reference |
| [U-¹³C]Glucose | No significant incorporation | The pyrrole ring is not directly derived from glucose metabolism. | |
| Labeled Acetate | No significant incorporation | The pyrrole ring is not synthesized via a polyketide pathway. | |
| Labeled Tryptophan | No significant incorporation | The pyrrole ring is not derived from the degradation of tryptophan. | |
| D,L-[5-¹³C]Proline | Symmetrical incorporation at C2' and C5' | L-proline is the direct precursor to the pyrrole ring. The symmetrical labeling indicates a symmetrical intermediate in the biosynthetic pathway. |
The Genetic Blueprint: The bmp Biosynthetic Gene Cluster
The enzymatic machinery responsible for the synthesis of this compound is encoded within the brominated marine pyrroles/phenols (bmp) gene cluster. This conserved gene cluster, identified in marine bacteria such as Pseudoalteromonas luteoviolacea 2ta16 and Pseudoalteromonas phenolica O-BC30, orchestrates the entire biosynthetic process in a modular fashion. The formation of the pyrrole ring involves a dedicated set of enzymes from this cluster.
The Enzymatic Cascade: Step-by-Step Formation of the Tribromopyrrole Moiety
The biosynthesis of the 2,3,4-tribromopyrrole precursor is a multi-step enzymatic process involving activation, ring formation, and a series of halogenation and dehalogenation reactions.
Step 1: Activation of L-Proline
The biosynthetic pathway is initiated by the activation of L-proline.
-
Enzyme: Bmp4 (Proline Adenyl Transferase)
-
Reaction: Bmp4 adenylates L-proline using ATP, forming a prolyl-AMP intermediate.
-
Cofactors: ATP, Mg²⁺
Step 2: Acylation to the Carrier Protein
The activated prolyl moiety is then transferred to an acyl carrier protein (ACP) domain.
-
Enzyme: Bmp1 (ACP-thioesterase di-domain protein)
-
Reaction: The prolyl group from prolyl-AMP is transferred to the phosphopantetheinyl arm of the ACP domain of Bmp1, forming a thioester linkage (Prolyl-S-Bmp1).
Step 3: Oxidation to a Pyrrole Ring
The crucial step of forming the aromatic pyrrole ring is catalyzed by a flavin-dependent dehydrogenase.
-
Enzyme: Bmp3 (Flavin-dependent dehydrogenase)
-
Reaction: Bmp3 oxidizes the proline ring of Prolyl-S-Bmp1 to a pyrrole ring, yielding Pyrrolyl-S-Bmp1.
-
Cofactor: FAD
Step 4: Polybromination of the Pyrrole Ring
The newly formed pyrrole ring undergoes extensive bromination.
-
Enzyme: Bmp2 (Flavin-dependent halogenase)
-
Reaction: Bmp2 catalyzes the addition of four bromine atoms to the pyrrolyl-S-Bmp1, resulting in the formation of 2,3,4,5-tetrabromopyrrolyl-S-Bmp1. This extensive halogenation by a single enzyme is a remarkable feature of this pathway.
-
Cofactors: FADH₂, O₂, Br⁻
Step 5: Reductive Dehalogenation and Thioesterase Release
A unique dehalogenation step is required to generate the final tribrominated pyrrole.
-
Enzyme: Bmp8 (Thioredoxin-like dehalogenase) and Bmp1 (Thioesterase domain)
-
Reaction: Bmp8 specifically removes the bromine atom at the C-2 position of the tetrabromopyrrolyl intermediate. Subsequently, the thioesterase domain of Bmp1 likely hydrolyzes the thioester bond, releasing 2,3,4-tribromopyrrole.
Step 6: Coupling to the Phenol Moiety
The final step in the formation of this compound is the coupling of the two separately synthesized aromatic rings.
-
Enzyme: Bmp7 (Cytochrome P450 enzyme)
-
Reaction: Bmp7 catalyzes the cross-coupling of 2,3,4-tribromopyrrole and 2,4-dibromophenol to form the final product, this compound.
Experimental Workflow for Enzyme Characterization
The functional roles of the bmp enzymes have been confirmed through heterologous expression and in vitro reconstitution studies.
Protocol for Heterologous Expression and Purification of Bmp Enzymes
Objective: To produce and purify individual Bmp enzymes for functional characterization.
Methodology:
-
Gene Amplification and Cloning: The genes encoding the Bmp enzymes are amplified from the genomic DNA of a producing organism (e.g., Pseudoalteromonas luteoviolacea 2ta16) and cloned into a suitable expression vector (e.g., pET vector series for E. coli).
-
Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced, typically by the addition of IPTG.
-
Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The target protein is then purified from the cell lysate, often using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Protocol for In Vitro Reconstitution of Pyrrolyl-S-Bmp1 Formation
Objective: To demonstrate the sequential activity of Bmp4, Bmp1, and Bmp3 in converting L-proline to the carrier protein-bound pyrrole.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified holo-Bmp1, Bmp3, and Bmp4 in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of L-proline, ATP, and Mg²⁺.
-
Analysis: The reaction products are analyzed by methods such as protein mass spectrometry to detect the mass shift corresponding to the conversion of holo-Bmp1 to prolyl-S-Bmp1 and subsequently to pyrrolyl-S-Bmp1.
Conclusion and Future Perspectives
The biosynthesis of the pyrrole ring in this compound is a fascinating example of enzymatic ingenuity in natural product synthesis. The pathway elegantly transforms a common amino acid, L-proline, into a highly functionalized and halogenated building block. The elucidation of this pathway, through a combination of isotope labeling studies, genetic analysis, and in vitro enzymatic reconstitution, has provided fundamental insights into the biosynthesis of halogenated natural products.
Future research in this area may focus on several key aspects:
-
Structural Biology: Determining the crystal structures of the Bmp enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities.
-
Enzyme Engineering: The unique properties of the Bmp enzymes, particularly the promiscuous halogenase Bmp2, make them attractive targets for protein engineering to generate novel halogenated compounds.
-
Pathway Refactoring: The heterologous expression of the entire bmp gene cluster in a more tractable host could facilitate the production of this compound and its analogs for further pharmacological evaluation.
This detailed understanding of the pyrrole ring's biosynthesis not only enhances our knowledge of microbial secondary metabolism but also provides a powerful toolkit for the biocatalytic synthesis of novel and potent bioactive molecules.
References
Chemical formula and molar mass of Pentabromopseudilin.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentabromopseudilin (PBP) is a highly halogenated marine natural product, first isolated from the marine bacterium Pseudomonas bromoutilis. This document provides a detailed overview of the chemical properties, biological activities, and mechanisms of action of this compound. It includes a summary of its physicochemical data, in-depth descriptions of key experimental protocols for its study, and visualizations of its known signaling pathways and biosynthetic route. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a brominated pyrrole antibiotic. Its quantitative data are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₄Br₅NO | [1] |
| Molar Mass | 553.668 g·mol⁻¹ | [1] |
| IC₅₀ (MRSA) | 0.1 µM | [1] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] Two of its well-characterized mechanisms of action are the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and its function as a protonophore.
Inhibition of TGF-β Signaling Pathway
This compound acts as an inhibitor of myosin Va, a motor protein involved in intracellular trafficking. This inhibition disrupts the transport of the type II TGF-β receptor (TβRII) to the cell surface, leading to its enhanced degradation. The reduction in TβRII levels subsequently attenuates the downstream signaling cascade, including the phosphorylation of Smad2/3 proteins.
Protonophore Activity
In bacterial cells, this compound acts as a protonophore. It inserts into the cell membrane and facilitates the transport of protons from the exterior to the interior of the cell, dissipating the proton motive force. This disruption of the electrochemical gradient across the bacterial membrane leads to cell death.
Experimental Protocols
In Vitro Motility Assay for Myosin Inhibition
This protocol is designed to assess the inhibitory effect of this compound on myosin motor activity.
Materials:
-
Myosin protein
-
Fluorescently labeled actin filaments
-
Assay buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Microscope slides and coverslips coated with nitrocellulose
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Prepare flow-through chambers by attaching a nitrocellulose-coated coverslip to a microscope slide.
-
Introduce a solution containing myosin into the chamber and incubate to allow the myosin to adhere to the surface.
-
Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Introduce the assay buffer containing various concentrations of this compound or DMSO (vehicle control).
-
Add fluorescently labeled actin filaments to the chamber.
-
Initiate motility by adding the assay buffer containing ATP.
-
Observe and record the movement of actin filaments using a TIRF microscope.
-
Analyze the velocity of filament movement to determine the inhibitory effect of this compound.
TGF-β Signaling Luciferase Reporter Assay
This assay quantifies the effect of this compound on the TGF-β signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
SBE (Smad Binding Element) luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
TGF-β1
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate and incubate overnight.
-
Co-transfect the cells with the SBE luciferase reporter vector and the control Renilla luciferase vector.
-
After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound or DMSO.
-
Stimulate the cells with TGF-β1.
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protonophore Activity Assay using BCECF-AM
This protocol measures the ability of this compound to transport protons across bacterial cell membranes.
Materials:
-
Bacterial cells (e.g., Staphylococcus aureus)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES buffer
-
This compound stock solution (in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control
-
Fluorometer or fluorescence plate reader
Procedure:
-
Harvest and wash bacterial cells, then resuspend them in HEPES buffer.
-
Load the cells with BCECF-AM by incubating them with the dye.
-
Wash the cells to remove extracellular dye.
-
Place the cell suspension in a fluorometer cuvette or a 96-well plate.
-
Record the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).
-
Add this compound, DMSO (vehicle control), or CCCP (positive control) to the cell suspension.
-
Continuously monitor the fluorescence ratio over time. A decrease in the ratio indicates intracellular acidification due to proton influx.
Biosynthesis
The biosynthesis of this compound follows the "bmp" (brominated marine pyrroles/phenols) pathway, which involves two main modules.
Isotopic Labeling for Biosynthetic Studies
This protocol provides a general workflow for using stable isotopes to trace the precursors of this compound.
Materials:
-
PBP-producing bacterial strain (e.g., Alteromonas luteoviolaceus)
-
Defined culture medium
-
Stable isotope-labeled precursors (e.g., ¹³C-labeled glucose, ¹³C-labeled L-proline)
-
Unlabeled precursors (for control cultures)
-
LC-MS system
Procedure:
-
Prepare parallel cultures of the PBP-producing bacteria in a defined medium.
-
To the experimental cultures, add the stable isotope-labeled precursor. To the control cultures, add the corresponding unlabeled precursor.
-
Incubate the cultures under conditions suitable for PBP production.
-
After a sufficient incubation period, extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts by LC-MS.
-
Compare the mass spectra of this compound from the labeled and unlabeled cultures to determine the incorporation of the isotopic label. This provides evidence for the precursor's role in the biosynthesis.
Conclusion
This compound is a potent marine natural product with diverse and interesting biological activities. Its mechanisms of action, involving the inhibition of a key signaling pathway and disruption of bacterial membrane potential, make it a valuable lead compound for the development of new therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research into this fascinating molecule.
References
Pentabromopseudilin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromopseudilin (PBP) is a marine-derived, highly brominated pyrrole antibiotic first isolated from Pseudomonas bromoutilis.[1] Its unique chemical structure, featuring five bromine atoms, contributes to a wide range of potent biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, including its antibacterial, antifungal, anticancer, and enzyme-inhibiting properties. The information is presented to support further research and drug development efforts targeting this promising natural product.
Antibacterial Activity
This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is attributed to its function as a protonophore, disrupting the proton motive force across the bacterial cell membrane, which is essential for cellular processes like ATP synthesis.[2][3]
Quantitative Antibacterial Data
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | IC50 (µM) | Reference(s) |
| Staphylococcus aureus | NCTC8325 | 0.016 | - | - | |
| Bacillus subtilis | 168 | 0.016 | - | - | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | - | - | 0.181 | |
| Bacillus brevis | - | - | 1.81 | - | |
| Bacillus subtilis | - | - | 1.81 | - | |
| Acinetobacter calcoaceticus | - | >50 | >90.3 | - |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Plate reader for measuring optical density (OD)
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the broth medium. This creates a gradient of drug concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is grown in the appropriate broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This inoculum is then diluted to the final desired concentration.
-
Inoculation: Each well of the microtiter plate containing the different concentrations of this compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no drug (growth control) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is linked to its ability to inhibit myosin V, which in turn disrupts the transforming growth factor-beta (TGF-β) signaling pathway, a key pathway in cancer progression.
Quantitative Anticancer Data
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |
| HeLa | Human Cervical Carcinoma | 0.63–4.20 | |
| A549 | Human Lung Carcinoma | 4.17–13.63 | |
| MRC5 | Human Fetal Lung Fibroblast (non-cancerous) | 0.15–1.69 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Enzyme Inhibition
This compound is a known inhibitor of several enzymes, most notably myosin V and human lipoxygenases.
Myosin V Inhibition
This compound acts as a potent and reversible inhibitor of myosin Va (MyoVa) with an IC50 of 1.2 µM. It functions as a non-competitive inhibitor by binding to an allosteric site on the myosin motor domain. This inhibition affects the ATPase cycle of myosin, reducing the rates of ATP binding, ATP hydrolysis, and ADP dissociation. The inhibition of MyoVa by this compound has been shown to be more pronounced in cellular environments, with an IC50 value as low as 280 ± 60 nM for human Myo5c.
The inhibition of myosin V by this compound has significant downstream effects, particularly on the TGF-β signaling pathway. By inhibiting MyoVa, this compound promotes the degradation of the type II TGF-β receptor (TβRII), leading to the suppression of TGF-β-induced cellular responses, such as epithelial-mesenchymal transition (EMT) and cell migration.
Human Lipoxygenase Inhibition
This compound has also been identified as an inhibitor of human lipoxygenases.
Experimental Protocol: Lipoxygenase Inhibition Assay
The inhibitory effect of this compound on lipoxygenase can be determined using a spectrophotometric method.
Materials:
-
Lipoxygenase enzyme solution
-
Substrate solution (e.g., linoleic acid or arachidonic acid)
-
Buffer solution (e.g., borate buffer, pH 9.0)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Enzyme-Inhibitor Incubation: The lipoxygenase enzyme is pre-incubated with various concentrations of this compound in a buffer solution for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., linoleic acid).
-
Absorbance Measurement: The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction (without the inhibitor). The IC50 value can then be determined.
Antifungal Activity
In addition to its antibacterial properties, this compound has been reported to possess antifungal activity. However, detailed quantitative data and specific experimental protocols for its antifungal effects are less commonly reported in the literature compared to its other biological activities. General antifungal susceptibility testing methods, such as broth microdilution adapted for fungi, can be employed to quantify its efficacy against various fungal pathogens.
Conclusion
This compound is a marine natural product with a diverse and potent range of biological activities. Its strong antibacterial efficacy, particularly against resistant strains, coupled with its anticancer potential through the novel mechanism of myosin V inhibition and subsequent disruption of TGF-β signaling, makes it a compelling candidate for further drug discovery and development. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this fascinating molecule. Further investigation into its antifungal properties and in vivo efficacy is warranted to fully elucidate its clinical applicability.
References
Early Investigations into the Antibacterial Potential of Pentabromopseudilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early studies on the antibacterial properties of Pentabromopseudilin, a potent marine-derived natural product. Since its initial discovery, this compound has garnered significant interest for its pronounced activity against Gram-positive bacteria, including resilient pathogens. This document collates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and biosynthesis to serve as a comprehensive resource for ongoing research and development.
Quantitative Antibacterial Activity
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in early and subsequent foundational studies.
| Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Reference |
| Staphylococcus aureus | 0.0063 | [1] | |
| Staphylococcus aureus NCTC8325 | 0.016 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 | [1] | |
| Diplococcus pneumoniae | 0.0063 | [1] | |
| Streptococcus pyogenes | 0.0063 | [1] | |
| Bacillus subtilis 168 | 0.016 |
Experimental Protocols
The following is a representative, detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on modern best practices that reflect the principles of early microbiology research.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
1. Preparation of Bacterial Inoculum:
-
A single, well-isolated colony of the test bacterium is selected from an agar plate.
-
The colony is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at an appropriate temperature (typically 37°C) with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be selected to bracket the expected MIC value.
3. Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.
-
Positive control wells (containing bacterial inoculum and broth, but no this compound) and negative control wells (containing broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
Mechanism of Action and Biosynthesis
Protonophore Mechanism of Action
This compound's primary antibacterial mechanism is attributed to its function as a protonophore. It disrupts the bacterial cell's proton motive force (PMF) by transporting protons across the cytoplasmic membrane, thereby uncoupling oxidative phosphorylation and depleting the cell's energy reserves.
Caption: Protonophore mechanism of this compound.
Biosynthetic Pathway
The biosynthesis of this compound in marine bacteria, such as Pseudoalteromonas luteoviolacea, involves a complex enzymatic pathway. The molecule is constructed from two primary precursors: L-proline, which forms the pyrrole ring, and chorismate, which gives rise to the brominated phenyl moiety.
Caption: Biosynthesis of this compound.
Conclusion
The early research on this compound laid a critical foundation for understanding its potent antibacterial properties. Its unique structure and mechanism of action as a protonophore continue to make it a subject of interest in the development of novel antimicrobial agents. This guide consolidates the foundational knowledge to aid researchers in further exploring the therapeutic potential of this remarkable marine natural product.
References
An In-depth Technical Guide to the Protonophore Mechanism of Action of Pentabromopseudilin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromopseudilin (PBP) is a highly halogenated marine natural product first isolated from the bacterium Pseudomonas bromoutilis.[1] Comprising over 70% bromine by mass, this unique hybrid bromophenol-bromopyrrole compound exhibits potent bioactivity.[1] While initially identified for its remarkable antibiotic properties, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), its precise mechanism of action has been a subject of extensive research.[1][2][3] Early studies identified various eukaryotic targets, including myosin. However, compelling recent evidence has established that its primary antibacterial activity stems from its function as a protonophore—a lipid-soluble molecule that shuttles protons across biological membranes.
This guide provides a detailed technical overview of the protonophore mechanism of this compound, summarizing key quantitative data, outlining experimental protocols used for its characterization, and visualizing the core processes involved.
The Core Protonophore Mechanism
Protonophores, or proton translocators, are compounds that disrupt the proton motive force (PMF) across a membrane. The PMF is a crucial energy reserve for bacteria, composed of two interconvertible components: a transmembrane electrical potential (ΔΨ) and a transmembrane pH gradient (ΔpH). This energy is essential for vital cellular processes, including ATP synthesis and active transport.
This compound acts as a classic protonophore. Its structure, featuring an acidic phenolic hydroxyl group and high lipophilicity due to extensive bromination, allows it to function as a highly efficient proton carrier. The mechanism is a cyclical process:
-
Protonation: In the relatively acidic external environment of a bacterial cell, the anionic form of PBP picks up a proton (H⁺) to become a neutral, protonated molecule.
-
Membrane Diffusion: The neutral, hydrophobic PBP molecule readily diffuses across the lipid bilayer of the cytoplasmic membrane.
-
Deprotonation: Upon reaching the more alkaline cytoplasm, the PBP molecule releases its proton.
-
Electrophoretic Return: The now anionic (deprotonated) PBP is driven back across the membrane toward the positively charged exterior, completing the cycle.
This continuous, futile cycling of protons effectively short-circuits the cell's proton gradient, dissipating the PMF without the involvement of ATP synthase or other cellular machinery.
Caption: The protonophore cycle of this compound (PBP) across the bacterial membrane.
Quantitative Bioactivity Data
The protonophore activity of PBP translates to potent antibacterial and cytotoxic effects. The following tables summarize key quantitative data from comparative studies.
Table 1: Antibacterial Activity of this compound and Related Compounds
| Compound | S. aureus NCTC8325 MIC (μg/mL) | B. subtilis 168 MIC (μg/mL) |
|---|---|---|
| This compound (PBP) | 0.016 | 0.016 |
| Pentachloropseudilin (PCP) | 0.004 | 0.004 |
| Marinopyrrole A (MarA) | 0.25 | 0.125 |
| Vancomycin (Control) | 0.5 | 0.25 |
Data sourced from Castro-Falcón et al. (2024).
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | HeLa IC₅₀ (μg/mL) | A549 IC₅₀ (μg/mL) | MRC5 IC₅₀ (μg/mL) |
|---|---|---|---|
| This compound (PBP) | 0.63 | 4.17 | 0.15 |
| Pentachloropseudilin (PCP) | 4.20 | 13.63 | 1.69 |
| Marinopyrrole A (MarA) | 2.09 | 10.43 | 0.94 |
| Mitoxantrone (Control) | 0.004 | 0.001 | 0.002 |
Data sourced from Castro-Falcón et al. (2024).
Experimental Evidence and Protocols
The confirmation of PBP's protonophore activity relies on specific assays that measure the two components of the proton motive force: membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH).
Experiment 1: Membrane Potential Depolarization Assay
This assay measures the electrical potential across the bacterial membrane. A voltage-sensitive fluorescent dye, such as 3,3′-diethyloxacarbocyanine iodide [DiOC₂(3)], is used. In healthy, polarized cells, the dye accumulates and self-quenches, emitting green fluorescence. When the membrane depolarizes, the dye disperses into the cytoplasm, causing a shift to red fluorescence. Protonophores like PBP cause rapid depolarization.
-
Cell Culture Preparation:
-
Grow S. aureus NCTC8325 in Tryptic Soy Broth (TSB) overnight at 37°C.
-
Inoculate fresh TSB with the overnight culture and grow to an optical density (OD₆₀₀) of 0.5.
-
Harvest cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the cell pellet twice with fresh phosphate-buffered saline (PBS), pH 7.4.
-
Resuspend the final pellet in PBS to an OD₆₀₀ of 0.05.
-
-
Dye Loading and Compound Addition:
-
Add the membrane potential-sensitive dye DiOC₂(3) to the cell suspension to a final concentration of 30 µM.
-
Incubate in the dark at room temperature for 10 minutes to allow for dye uptake.
-
Transfer 200 µL of the stained cell suspension to wells of a 96-well microplate.
-
Prepare serial dilutions of PBP in DMSO. As controls, use 1% DMSO (negative control) and 5 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone, a known protonophore, as a positive control).
-
Add the test compounds (PBP, DMSO, CCCP) to the wells at desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).
-
-
Data Acquisition:
-
Immediately place the microplate into a plate reader.
-
Measure fluorescence kinetically over time (e.g., every 30 seconds for 15 minutes).
-
Use dual-wavelength detection: Green fluorescence (Excitation: 485 nm, Emission: 520 nm) and Red fluorescence (Excitation: 485 nm, Emission: 620 nm).
-
The ratio of red to green fluorescence is calculated. An increase in this ratio indicates membrane depolarization.
-
Caption: Experimental workflow for the bacterial membrane potential depolarization assay.
Experiment 2: Intracellular pH (pHi) Neutralization Assay
This experiment assesses PBP's ability to disrupt the pH gradient by measuring changes in the internal pH of the bacterial cell. The pH-sensitive fluorescent dye pHrodo™ Red is conjugated to dextran to keep it within the cytoplasm. This dye's fluorescence intensity increases dramatically in acidic environments. In a healthy bacterium, the cytoplasm is more alkaline than the exterior. A protonophore will transport protons inward, acidifying the cytoplasm and increasing the dye's fluorescence.
-
Cell Preparation and Dye Loading:
-
Grow and harvest S. aureus cells as described in section 4.1.1.
-
Resuspend the cell pellet in a loading buffer (e.g., 50 mM HEPES, 5 mM EDTA, pH 8.0).
-
Add pHrodo™ Red dextran conjugate to a final concentration of 1 mg/mL.
-
Electroporate the cells to facilitate dye entry (e.g., using a gene pulser with specific voltage and capacitance settings).
-
Allow cells to recover in TSB for 1-2 hours at 37°C.
-
Wash the cells thoroughly with PBS (pH 7.4) to remove external dye and resuspend in PBS to an OD₆₀₀ of 0.4.
-
-
Compound Addition and Data Acquisition:
-
Aliquot 200 µL of the dye-loaded cell suspension into a 96-well microplate.
-
Add PBP and controls (DMSO, CCCP) at desired final concentrations.
-
Measure fluorescence kinetically in a plate reader (Excitation: 560 nm, Emission: 585 nm).
-
An increase in fluorescence intensity indicates acidification of the cytoplasm, confirming the collapse of the ΔpH component of the PMF.
-
Consequences of Protonophore Activity on Bacterial Viability
The dissipation of the proton motive force by this compound has catastrophic consequences for the bacterial cell, leading to its death. The primary downstream effects include:
-
Inhibition of ATP Synthesis: ATP synthase relies directly on the flow of protons down their electrochemical gradient to generate ATP. By providing an alternative route for proton entry, PBP uncouples this process, starving the cell of its primary energy currency.
-
Disruption of Transport: Many active transport systems for nutrient uptake and waste efflux are coupled to the PMF. The collapse of the proton gradient cripples these essential functions.
-
Loss of Motility: In motile bacteria, the flagellar motor is powered directly by the PMF. Dissipation of the PMF leads to a cessation of movement.
The combined effect of this widespread metabolic collapse is potent bactericidal activity, as reflected in the low MIC values observed for PBP.
Caption: The cascade of events following PBP-mediated dissipation of the proton motive force.
Conclusion
The evidence strongly indicates that the primary antibacterial mechanism of action for this compound is its activity as a protonophore. By acting as a highly efficient proton shuttle, it collapses the essential proton motive force across the bacterial cytoplasmic membrane. This leads to a catastrophic failure of cellular bioenergetics, including the inhibition of ATP synthesis and disruption of active transport, ultimately resulting in cell death. This mechanism, which does not rely on binding to a specific chiral protein target, explains its potent, broad-spectrum activity against Gram-positive bacteria. Understanding this core mechanism is crucial for the rational design of new antibiotic agents that can overcome existing resistance pathways and for evaluating the therapeutic potential and toxicological profile of PBP and its analogs.
References
The Decisive Role of Bromine in the Bioactivity of Pentabromopseudilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromopseudilin (PBP) is a heavily brominated marine natural product first isolated in 1966 from the marine bacterium Pseudomonas bromoutilis.[1] Comprising over 70% bromine by mass, this unique 2-arylpyrrole derivative stands out as a potent bioactive compound with a diverse range of biological activities.[1] It has demonstrated significant potential as an antibacterial, antifungal, and antitumor agent, as well as an inhibitor of myosin and human lipoxygenase.[1] The dense halogenation is not merely a structural curiosity; it is fundamentally linked to the compound's potent bioactivity, a feature that has garnered considerable interest in the field of drug discovery, particularly in the age of mounting antibiotic resistance.[1] This technical guide provides an in-depth exploration of the pivotal role of the five bromine atoms in the bioactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanisms of action.
The Critical Contribution of Bromine to Bioactivity
The five bromine atoms adorning the phenyl and pyrrole rings of this compound are instrumental to its potent biological effects. Structure-activity relationship studies have consistently shown that the high degree of halogenation is crucial for its activity. Non-halogenated analogs of this compound are largely devoid of significant bioactivity, underscoring the indispensable role of these halogens. The bromine atoms are thought to enhance the lipophilicity of the molecule, facilitating its passage across cell membranes. Furthermore, they contribute to the molecule's acidity and its ability to engage in halogen bonding, which can be critical for target interaction.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro bioactivity of this compound against various targets.
| Antibacterial Activity | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.0063 | [1] |
| This compound | Diplococcus pneumoniae | 0.0063 | |
| This compound | Streptococcus pyogenes | 0.0063 |
| Anticancer Activity | Cell Line | IC50 (µM) | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 |
| Myosin Inhibition | Myosin Isoform | IC50 (µM) | Reference |
| This compound | Vertebrate myosin-5 | 0.4 |
Mechanisms of Action and the Role of Bromine
This compound exhibits distinct mechanisms of action against different cell types, with the bromine atoms playing a key role in each.
Antibacterial Activity: A Protonophore Mechanism
Against bacteria, particularly Gram-positive strains, this compound functions as a protonophore. The brominated phenyl and pyrrole rings contribute to the acidity of the molecule, allowing it to embed within the bacterial cell membrane and disrupt the proton motive force. This dissipation of the proton gradient across the membrane is catastrophic for the cell, leading to a collapse of essential cellular processes and ultimately, cell death. The high degree of bromination enhances the molecule's ability to carry protons across the lipid bilayer.
Myosin Inhibition: Allosteric Modulation
In eukaryotic cells, this compound acts as a potent inhibitor of certain myosin isoforms. It binds to a previously unknown allosteric site on the myosin motor domain, distinct from the ATP and actin-binding sites. This binding event induces conformational changes that reduce the rates of ATP binding, hydrolysis, and ADP dissociation, effectively stalling the myosin motor. The bromine atoms are likely crucial for the specific interactions within this allosteric pocket, contributing to the high affinity and inhibitory potency of the molecule.
Anticancer Activity: Disruption of the TGF-β Signaling Pathway
This compound has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway. It achieves this by reducing the cell-surface expression of the type II TGF-β receptor (TβRII) and promoting its degradation. This disruption of TGF-β signaling, which is often dysregulated in cancer, can inhibit cancer cell proliferation and migration. The interaction with cellular components responsible for receptor trafficking is likely influenced by the physicochemical properties conferred by the bromine atoms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate. Add 200 µL of the this compound stock solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a positive control (broth and inoculum) and well 12 as a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.
Determination of Anticancer Activity (IC50) using MTT Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Myosin ATPase Activity Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound on myosin ATPase activity.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing myosin, actin (if measuring actin-activated ATPase), and a suitable buffer (e.g., containing KCl, MgCl2, and imidazole).
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
IC50 Calculation: Determine the rate of ATP hydrolysis for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Experimental Workflow
Conclusion
This compound is a compelling example of how nature has harnessed halogenation to create a potent and versatile bioactive molecule. The five bromine atoms are not passive substituents but are integral to its diverse biological activities, from disrupting bacterial membranes to allosterically inhibiting essential eukaryotic motor proteins and modulating critical signaling pathways. The multifaceted mechanisms of action, driven by the unique physicochemical properties imparted by bromine, make this compound a valuable lead compound for the development of new therapeutics. Further research into the precise interactions of the brominated scaffold with its biological targets will undoubtedly pave the way for the design of novel and more effective drugs to combat a range of diseases.
References
Pentabromopseudilin: A Technical Guide on its Differential Effects on Gram-Positive vs. Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentabromopseudilin (PBP), a marine-derived, highly brominated pyrrole antibiotic, has demonstrated significant antimicrobial properties. This technical guide provides an in-depth analysis of its differential efficacy against Gram-positive and Gram-negative bacteria. PBP exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), while showing markedly reduced or no activity against Gram-negative bacteria. This document consolidates quantitative data on its antimicrobial spectrum, details the experimental protocols for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to support further research and drug development efforts focused on this promising antimicrobial compound.
Introduction
First isolated from the marine bacterium Pseudomonas bromoutilis in 1966, this compound (C₁₀H₄Br₅NO) is a unique natural product characterized by a heavily halogenated 2-arylpyrrole structure, with bromine atoms constituting over 70% of its molecular mass[1]. Early investigations revealed its potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Diplococcus pneumoniae, and Streptococcus pyogenes[1]. Beyond its antibacterial properties, PBP has also been shown to possess antifungal, antitumor, and myosin-inhibiting activities[1][2]. The growing crisis of antibiotic resistance, particularly the emergence of "superbugs" like MRSA, has renewed interest in PBP as a potential therapeutic agent[1].
This guide focuses on the core antibacterial characteristics of this compound, with a particular emphasis on the stark contrast in its effectiveness against Gram-positive versus Gram-negative bacteria.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound is most clearly demonstrated through Minimum Inhibitory Concentration (MIC) data. The following tables summarize the available quantitative data, showcasing the compound's potent activity against Gram-positive strains and its limited effect on Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus NCTC8325 | 0.016 | |
| Staphylococcus aureus (MRSA) | 0.0063 | |
| Bacillus subtilis 168 | 0.016 | |
| Diplococcus pneumoniae | 0.0063 | |
| Streptococcus pyogenes | 0.0063 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | > 64 | |
| Pseudomonas aeruginosa | > 64 |
Note: The available literature consistently reports little to no activity against Gram-negative pathogens, with specific MIC values often not determined beyond a certain threshold.
Mechanism of Action: A Tale of Two Membranes
The differential activity of this compound is primarily attributed to the structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria.
Gram-positive bacteria possess a thick, exposed peptidoglycan layer which is readily permeable to small molecules like PBP. In contrast, Gram-negative bacteria have a more complex cell envelope, featuring an outer membrane that acts as a formidable barrier to many antibiotics. This outer membrane is a primary factor in the intrinsic resistance of Gram-negative bacteria to this compound.
The primary antibacterial mechanism of this compound against susceptible Gram-positive bacteria is the disruption of the cell membrane's proton motive force (PMF). PBP acts as a protonophore , inserting itself into the cytoplasmic membrane and shuttling protons from the exterior to the interior of the cell. This action dissipates the essential proton gradient across the membrane, leading to membrane depolarization and ultimately, cell death. This process does not appear to involve the formation of large pores or disruption of the peptidoglycan layer itself.
A proposed alternative mechanism suggests that this compound may interfere with macromolecule synthesis through the formation of a prototropic isomer, which can then bind to sulfhydryl (SH) or amino (NH) groups on target proteins.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed primary mechanism of action of this compound in Gram-positive bacteria.
Structural Basis for Differential Activity
The following diagram illustrates the structural differences between Gram-positive and Gram-negative cell walls, providing a rationale for the selective activity of this compound.
Experimental Protocols
The determination of this compound's antimicrobial activity relies on standardized laboratory procedures. The following sections detail the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Add the prepared inoculum to the wells containing the serially diluted this compound.
-
Include a growth control (inoculum in MHB without the drug) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Experimental Workflow
The following diagram outlines the general workflow for antimicrobial susceptibility testing of this compound.
References
Methodological & Application
Methods for the Total Synthesis of Pentabromopseudilin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentabromopseudilin, a highly brominated marine alkaloid, has garnered significant interest due to its potent antibiotic and enzyme-inhibitory activities. Its unique 2-arylpyrrole structure, adorned with five bromine atoms, presents a compelling challenge for synthetic chemists. This document provides detailed application notes and experimental protocols for the total synthesis of this compound, focusing on the most prominent and efficient methods reported to date. The primary route detailed is the silver-catalyzed cyclization approach, with an alternative Paal-Knorr synthesis pathway also discussed. This guide is intended to equip researchers with the necessary information to replicate these syntheses and to serve as a foundation for the development of novel analogues for drug discovery programs.
Introduction
This compound, with the IUPAC name 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol, is a natural product first isolated from the marine bacterium Pseudomonas bromoutilis. Its dense halogenation contributes significantly to its biological activity. The development of robust and scalable total syntheses is crucial for enabling further medicinal chemistry studies and providing access to analogues with potentially improved therapeutic properties. This document outlines two primary synthetic strategies.
Synthetic Strategies
Two principal retrosynthetic analyses for this compound are presented, forming the basis for the detailed protocols that follow.
Method 1: Silver(I)-Catalyzed Pyrrole Synthesis (Knölker-Martin Approach)
This elegant and efficient approach utilizes a silver-catalyzed intramolecular cyclization of a suitably substituted homopropargylamine to construct the core pyrrole ring. This key intermediate is then subjected to exhaustive bromination to yield the final product.
Caption: Retrosynthesis of this compound via the Silver-Catalyzed Cyclization Method.
Method 2: Paal-Knorr Pyrrole Synthesis
A classic and reliable method for pyrrole synthesis, the Paal-Knorr reaction, offers an alternative pathway. This route involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. The key challenge in this approach is the synthesis of the requisite 1,4-dicarbonyl precursor.
Caption: Retrosynthesis of this compound via the Paal-Knorr Synthesis Method.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of this compound.
Method 1: Detailed Protocol for Silver(I)-Catalyzed Synthesis
This synthesis is based on the work of Martin, Risacher, Knölker, and coworkers and represents a highly efficient route to halogenated pseudilins.
Workflow Diagram:
Caption: Experimental workflow for the Silver(I)-Catalyzed total synthesis of this compound.
Step 1: Synthesis of the Homopropargylamine Precursor
-
Etherification: To a solution of 2,4-dibromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and propargyl bromide (1.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield 1,3-dibromo-5-(prop-2-yn-1-yloxy)benzene.
-
N-Alkylation: To a solution of tosylamide (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C. Stir for 30 minutes, then add a solution of the propargyl ether from the previous step (1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify by column chromatography.
Step 2: Silver(I)-Catalyzed Cyclization
-
Dissolve the homopropargylamine precursor (1.0 eq) in a mixture of acetonitrile and water.
-
Add silver nitrate (0.1 eq) and calcium carbonate (1.5 eq).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction mixture, filter through celite, and concentrate the solvent.
-
Extract the aqueous residue with dichloromethane. The combined organic layers are dried and concentrated. Purify by column chromatography to afford 2-(2,4-dibromophenyl)-1-tosyl-1H-pyrrole.
Step 3: Detosylation
-
To a solution of the tosylated pyrrole (1.0 eq) in methanol, add magnesium turnings (5.0 eq).
-
Stir the mixture at room temperature for 6 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated to give 2-(2,4-dibromophenyl)-1H-pyrrole, which can be used in the next step without further purification.
Step 4: Perbromination
-
Dissolve 2-(2,4-dibromophenyl)-1H-pyrrole (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C and add bromine (3.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary (Method 1):
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1a | Etherification | K₂CO₃, Propargyl bromide | Acetone | 12 | Reflux | ~85 |
| 1b | N-Alkylation | NaH, Tosylamide | DMF | 16 | RT | ~70 |
| 2 | Ag(I)-Cyclization | AgNO₃, CaCO₃ | CH₃CN/H₂O | 4 | 80 | ~75 |
| 3 | Detosylation | Mg | MeOH | 6 | RT | ~90 |
| 4 | Perbromination | Br₂ | Acetic Acid | 12 | RT | ~60 |
Note: Yields are approximate and may vary based on experimental conditions and scale.
Method 2: Plausible Protocol via Paal-Knorr Synthesis
This method provides an alternative approach, though a complete total synthesis of this compound via this route is less documented in the literature. The key is the formation of a 1,4-dicarbonyl intermediate.
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor
-
This step can be achieved through various methods, such as the Stetter reaction between 2,4-dibromobenzaldehyde and a suitable Michael acceptor, followed by oxidation.
Step 2: Paal-Knorr Cyclization
-
Dissolve the 1-(2,4-dibromophenyl)-1,4-butanedione precursor (1.0 eq) in ethanol.
-
Add ammonium acetate (10 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 2-(2,4-dibromophenyl)-1H-pyrrole.
Step 3: Perbromination
-
Follow the same perbromination protocol as described in Method 1, Step 4.
Quantitative Data Summary (Method 2 - Estimated):
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Dicarbonyl Synthesis | Varies | Varies | Varies | Varies | 40-60 |
| 2 | Paal-Knorr Cyclization | NH₄OAc | Ethanol | 4 | Reflux | 70-85 |
| 3 | Perbromination | Br₂ | Acetic Acid | 12 | RT | ~60 |
Note: Yields for step 1 are highly dependent on the chosen method. The overall efficiency of this route is contingent on the successful synthesis of the dicarbonyl precursor.
Conclusion
The total synthesis of this compound has been successfully achieved, with the silver(I)-catalyzed cyclization developed by Knölker, Martin, and coworkers offering a particularly efficient and modular route. The protocols and data presented herein provide a comprehensive guide for the laboratory synthesis of this potent marine natural product. These methods not only allow for the production of this compound for biological studies but also open avenues for the creation of novel analogues for the development of new therapeutic agents. Researchers are encouraged to use these notes as a starting point for their synthetic endeavors in this exciting area of natural product chemistry.
Application Notes and Protocols for Laboratory-Scale Fermentation of Pseudomonas bromoutilis for Pentabromopseudilin Production
Introduction
Pentabromopseudilin is a highly brominated pyrrole antibiotic first isolated from the marine bacterium Pseudomonas bromoutilis.[1][2][3][4] Its unique structure, containing five bromine atoms, contributes to its potent biological activity, making it a compound of interest for drug discovery and development.[1] This document provides detailed application notes and protocols for the laboratory-scale fermentation of P. bromoutilis to produce this compound, including media composition, fermentation parameters, and methods for extraction and quantification.
The biosynthesis of this compound in P. bromoutilis follows the conserved brominated marine pyrroles/phenols (bmp) pathway. The key precursors for this pathway are chorismate, which forms the bromophenol moiety, and L-proline, which is the precursor to the bromopyrrole moiety. Understanding this pathway is crucial for optimizing fermentation conditions to maximize the yield of this valuable secondary metabolite.
Data Presentation
Table 1: Recommended Media Composition for Pseudomonas bromoutilis Fermentation
| Component | Concentration (g/L) | Role |
| N-Z Case | 2.0 | Nitrogen and amino acid source |
| Soytone | 1.0 | Nitrogen and vitamin source |
| Yeast Extract | 1.0 | Source of vitamins and growth factors |
| L-Proline | 1.0 | Precursor for this compound biosynthesis |
| Glycerol | 10.0 | Carbon source |
| KBr | 1.0 | Bromide source |
| Artificial Seawater | to 1 L | Provides essential salts and minerals |
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Value |
| Temperature | 25°C |
| pH | 7.0 |
| Agitation | 200 rpm |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 72 - 96 hours |
| Inoculum Size | 5% (v/v) |
Table 3: Illustrative Yield of this compound
| Fermentation Scale | Culture Volume (L) | Typical Yield (mg/L) |
| Shake Flask | 0.1 | 5 - 10 |
| Benchtop Fermenter | 5 | 15 - 25 |
Note: The yield data presented is illustrative and may vary depending on the specific strain of Pseudomonas bromoutilis and the precise fermentation conditions.
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of this compound and the overall experimental workflow for its production and analysis.
Experimental Protocols
Protocol 1: Inoculum Preparation for Pseudomonas bromoutilis
-
Aseptic Technique: All procedures should be performed under aseptic conditions in a laminar flow hood.
-
Strain Revival: Revive a cryopreserved stock of Pseudomonas bromoutilis by streaking onto a marine agar plate. Incubate at 25°C for 48-72 hours until single colonies are visible.
-
Seed Culture: Inoculate a single colony into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (same composition as the fermentation medium).
-
Incubation: Incubate the seed culture at 25°C on a rotary shaker at 200 rpm for 24-48 hours, or until the culture reaches an optical density (OD600) of 1.0-1.5.
Protocol 2: Laboratory-Scale Fermentation
-
Medium Preparation: Prepare the fermentation medium (as described in Table 1) in a 7 L benchtop fermenter. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer the seed culture to the fermenter to achieve a 5% (v/v) inoculum.
-
Fermentation Conditions: Set the fermentation parameters as outlined in Table 2 (Temperature: 25°C, pH: 7.0, Agitation: 200 rpm, Aeration: 1 vvm).
-
Monitoring: Monitor the fermentation process by periodically measuring pH, dissolved oxygen, and cell density (OD600).
-
Harvesting: After 72-96 hours of fermentation, harvest the culture broth for extraction of this compound.
Protocol 3: Extraction of this compound
-
Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the supernatant from the cell biomass.
-
Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.
-
Cellular Extraction: Resuspend the cell pellet in methanol and sonicate to lyse the cells. Centrifuge to remove cell debris and collect the methanol extract.
-
Combine and Evaporate: Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Protocol 4: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in methanol to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the crude extract.
Conclusion
These application notes and protocols provide a comprehensive guide for the laboratory-scale production of this compound from Pseudomonas bromoutilis. By understanding the biosynthetic pathway and optimizing fermentation and extraction procedures, researchers can efficiently produce this potent antibiotic for further investigation and development. The provided protocols offer a solid foundation for scientists in the field of natural product drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of a Pyrrole Antibiotic by a Marine Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Production of a pyrrole antibiotic by a marine bacterium. | Semantic Scholar [semanticscholar.org]
- 4. Production of a pyrrole antibiotic by a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Pentabromopseudilin from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Pentabromopseudilin, a potent marine microbial antibiotic, from bacterial cultures.
Introduction
This compound is a highly brominated pyrrole antibiotic first isolated from the marine bacterium Pseudomonas bromoutilis.[1] It has since been found in other marine bacteria, including Alteromonas luteoviolaceus, Chromobacteria, and Pseudoalteromonas species.[1] This natural product exhibits a broad range of biological activities, including potent antibacterial action against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), as well as antitumor, antifungal, and myosin inhibition properties.[1] The unique structure and significant bioactivity of this compound make it a molecule of high interest for drug discovery and development.
This document outlines the necessary steps for the successful isolation and purification of this compound from bacterial cultures, including cultivation of the producing organism, extraction of the metabolite, and chromatographic purification.
Data Presentation
Table 1: Producer Organisms and Culture Conditions
| Producer Organism | Culture Medium | Incubation Temperature (°C) | Incubation Time (hours) | Agitation (rpm) |
| Pseudoalteromonas luteoviolacea 2ta16 | Difco 2216 Marine Broth + 1 g/L KBr | 30 | 48-72 | 200 |
| Pseudomonas bromoutilis | Marine Broth | 25-30 | 72-96 | 180-220 |
| Pseudoalteromonas sp. CMMED 290 | Marine Broth | 28-30 | 48-72 | 200 |
Table 2: Purification Parameters
| Purification Step | Stationary Phase | Mobile Phase | Flow Rate | Detection |
| Column Chromatography | Reversed-phase C18 Silica Gel | Step gradient of Methanol in Water | Gravity-dependent | TLC with UV visualization |
| Semi-preparative HPLC | Reversed-phase C18 (e.g., Phenomenex) | Water + 0.1% TFA (A) and Acetonitrile + 0.1% TFA (B) | 2 mL/min | UV at 254 nm and 280 nm |
Experimental Protocols
Cultivation of Producer Bacterium (Pseudoalteromonas luteoviolacea 2ta16)
-
Prepare Difco 2216 Marine Broth according to the manufacturer's instructions.
-
Supplement the medium with 1 g/L of potassium bromide (KBr) to enhance the production of brominated compounds.
-
Inoculate a 100 mL starter culture with a single colony of P. luteoviolacea 2ta16 from a fresh agar plate.
-
Incubate the starter culture at 30°C with shaking at 200 rpm for 24 hours.
-
Use the starter culture to inoculate a larger production culture (e.g., 1 L) at a 1:100 ratio.
-
Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours.[2]
Extraction of this compound
-
Pool the bacterial cultures and transfer them to a separation funnel.
-
Perform a solvent extraction by adding an equal volume of ethyl acetate to the culture.[2]
-
Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize the recovery of the compound.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the dried extract to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
A. Solid-Phase Extraction (SPE) - Optional Pre-purification
For complex crude extracts, an initial clean-up using a reversed-phase SPE cartridge can be beneficial to remove highly polar and non-polar impurities.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the enriched fractions and evaporate the solvent.
B. Column Chromatography
-
Prepare a reversed-phase C18 silica gel column.
-
Dissolve the crude or SPE-purified extract in a small volume of methanol.
-
Adsorb the dissolved extract onto a small amount of C18 silica gel and dry it.
-
Load the dried material onto the top of the prepared column.
-
Elute the column with a step gradient of methanol in water.
-
Collect fractions and monitor the separation using TLC, visualizing the spots under UV light.
-
Combine the fractions containing the compound of interest and remove the solvent.
C. Semi-preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the partially purified sample from the column chromatography step in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.2 µM filter before injection.
-
Set up a semi-preparative HPLC system with a reversed-phase C18 column.
-
Use a mobile phase consisting of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).
-
Apply a linear gradient elution, for example, from 30% B to 100% B over 30 minutes, at a flow rate of 2 mL/min.
-
Monitor the elution profile at 254 nm and 280 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound isolation.
Signaling Pathway Inhibition by this compound
References
Application Notes and Protocols for the Synthesis of Pentabromopseudilin Analogues with Altered Halogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentabromopseudilin, a marine-derived alkaloid, and its analogues are potent inhibitors of myosin ATPase, a key motor protein involved in a variety of cellular processes. This has generated significant interest in these compounds as potential therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound analogues with varying halogenation patterns on both the pyrrole and phenyl rings. Two primary synthetic strategies are presented: a silver-catalyzed cyclization approach and a Suzuki-Miyaura cross-coupling approach. Additionally, the biological context of these compounds as inhibitors of the TGF-β signaling pathway via disruption of myosin V-mediated receptor trafficking is discussed.
Introduction
This compound is a heavily brominated 2-arylpyrrole natural product originally isolated from marine bacteria.[1] Its unique structure, rich in bromine, contributes to its significant biological activity.[1] A key target of this compound and its analogues is myosin ATPase.[2] By allosterically inhibiting this motor protein, these compounds can modulate cellular functions such as intracellular transport, which has downstream effects on signaling pathways critical in diseases like cancer and fibrosis. Specifically, inhibition of myosin Va has been shown to disrupt the trafficking of the type II transforming growth factor-beta (TGF-β) receptor, leading to its degradation and a subsequent reduction in TGF-β signaling. This makes the targeted synthesis of this compound analogues a promising avenue for the development of novel therapeutics.
Synthetic Strategies
The synthesis of this compound analogues with altered halogenation can be broadly approached via two convergent strategies. The choice of strategy may depend on the availability of starting materials and the desired halogenation pattern.
Strategy 1: Silver-Catalyzed Pyrrole Synthesis followed by Halogenation
This approach involves the initial construction of the 2-arylpyrrole core followed by late-stage halogenation. A highly efficient method for the formation of the pyrrole ring is the silver(I)-catalyzed cyclization of N-tosyl-homopropargylamines.[2]
Strategy 2: Suzuki-Miyaura Cross-Coupling of Halogenated Precursors
This strategy involves the synthesis of a halogenated pyrrole precursor and a halogenated phenyl precursor, which are then coupled using a palladium-catalyzed Suzuki-Miyaura reaction. This method offers a high degree of flexibility in introducing various halogenation patterns on both aromatic rings.
Experimental Protocols
Protocol 1: Synthesis of the 2-Arylpyrrole Core via Silver-Catalyzed Cyclization
This protocol details the synthesis of a 2-(2-hydroxyphenyl)pyrrole scaffold, which can be subsequently halogenated.
Step 1.1: Synthesis of N-(4-methoxybenzyl)-N-(prop-2-yn-1-yl)tosylamide
-
To a solution of p-toluenesulfonamide (1 eq.) in a suitable solvent such as DMF, add potassium carbonate (2 eq.) and 4-methoxybenzyl chloride (1.1 eq.).
-
Stir the mixture at room temperature for 12 hours.
-
Add propargyl bromide (1.2 eq.) and continue stirring for another 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-tosyl-homopropargylamine.
Step 1.2: Silver(I)-Catalyzed Cyclization to form the 2-Arylpyrrole
-
Dissolve the N-tosyl-homopropargylamine (1 eq.) in a suitable solvent like dichloromethane.
-
Add silver nitrate (AgNO₃) or silver triflate (AgOTf) (5-10 mol%).
-
Add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.).
-
Stir the reaction mixture at room temperature for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the 2-aryl-dihydropyrrole.
-
The dihydropyrrole can be oxidized to the corresponding pyrrole using an oxidant like DDQ or by air oxidation.
Protocol 2: Synthesis of Halogenated Analogues via Suzuki-Miyaura Coupling
This protocol describes the coupling of a pre-halogenated pyrrole with a halogenated phenylboronic acid.
Step 2.1: Preparation of Halogenated Pyrrole Precursor (e.g., 3,4,5-tribromo-1H-pyrrole-2-carbaldehyde)
-
Start with commercially available 1H-pyrrole-2-carbaldehyde.
-
Dissolve the pyrrole in a suitable solvent like dichloromethane or acetic acid.
-
Slowly add a brominating agent such as N-bromosuccinimide (NBS) (3 eq.) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the desired level of bromination is achieved.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
Step 2.2: Preparation of Halogenated Phenylboronic Acid (e.g., (2,4-dibromo-6-hydroxyphenyl)boronic acid)
-
Start with a corresponding halogenated phenol (e.g., 2,4-dibromophenol).
-
Protect the hydroxyl group if necessary (e.g., as a methoxymethyl ether).
-
Perform a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C).
-
Quench the resulting aryllithium species with triisopropyl borate.
-
Hydrolyze the borate ester with aqueous acid to yield the boronic acid.
-
Purify by recrystallization.
Step 2.3: Suzuki-Miyaura Cross-Coupling Reaction
-
To a reaction vessel, add the halogenated pyrrole (1 eq.), the halogenated phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Regioselective Halogenation of the 2-Arylpyrrole Scaffold
This protocol is for the late-stage halogenation of the pre-formed 2-(2-hydroxyphenyl)pyrrole.
-
Dissolve the 2-(2-hydroxyphenyl)pyrrole (1 eq.) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).
-
For bromination, use N-bromosuccinimide (NBS). For chlorination, use N-chlorosuccinimide (NCS). The number of equivalents will determine the degree of halogenation. For this compound, an excess of NBS (at least 5 equivalents) would be used.
-
The reaction can be performed at room temperature or with gentle heating to control the regioselectivity and degree of halogenation. The pyrrole ring is generally more activated towards electrophilic substitution than the phenol ring.
-
Monitor the reaction by TLC or LC-MS to follow the formation of mono-, di-, tri-, tetra-, and penta-halogenated products.
-
Upon completion, quench any excess halogenating agent with a reducing agent like sodium thiosulfate.
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the desired halogenated analogue by column chromatography. It may be necessary to use preparative HPLC for the separation of isomers with similar polarities.
Data Presentation
The following table summarizes representative yields for the synthesis of this compound and its analogues with varying degrees of halogenation, as reported in the literature. Spectroscopic data for characterization is typically obtained via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Compound Name | Halogenation Pattern | Synthetic Strategy | Reported Yield (%) | Reference |
| This compound | 2,4-dibromophenyl; 3,4,5-tribromopyrrole | Silver-Catalyzed Cyclization | Not explicitly stated for final product, but the core synthesis is described as "highly efficient". | [2] |
| Pentachloropseudilin | 2,4-dichlorophenyl; 3,4,5-trichloropyrrole | Silver-Catalyzed Cyclization | Overall yield not detailed, but key cyclization step is efficient. | |
| Dibromo-analogue | Varies | Suzuki-Miyaura | 60-85% for coupling step | General literature yields for similar couplings. |
| Tribromo-analogue | Varies | Suzuki-Miyaura | 50-75% for coupling step | General literature yields for similar couplings. |
| Tetrabromo-analogue | Varies | Suzuki-Miyaura | 40-65% for coupling step | General literature yields for similar couplings. |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the two main synthetic strategies.
Caption: Synthetic strategies for this compound analogues.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound analogues as inhibitors of the TGF-β signaling pathway.
Caption: Inhibition of TGF-β signaling by this compound analogues.
Conclusion
The synthesis of this compound analogues with altered halogenation patterns provides a valuable platform for structure-activity relationship studies and the development of novel therapeutics targeting myosin-dependent cellular processes. The detailed protocols for silver-catalyzed cyclization and Suzuki-Miyaura coupling offer flexible and efficient routes to a diverse range of these promising compounds. Understanding their mechanism of action, particularly their impact on the TGF-β signaling pathway, will be crucial for their future clinical development.
References
Application Notes and Protocols: Using Pentabromopseudilin to Study Myosin V Function in Cellular Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromopseudilin (PBP) is a marine-derived compound that has been identified as a potent, reversible, and allosteric inhibitor of myosin Va (MyoVa).[1][2][3][4] Myosin V is a motor protein crucial for the actin-based transport of various cellular cargoes, including organelles, vesicles, and mRNA. By inhibiting MyoVa, PBP provides a powerful chemical tool to dissect the roles of this motor protein in a multitude of cellular trafficking pathways. These application notes provide detailed information and protocols for utilizing PBP to investigate myosin V function in cellular processes.
PBP exerts its inhibitory effect by binding to a previously unknown allosteric site on the myosin motor domain, distinct from the ATP and actin-binding sites.[5] This binding event leads to a global conformational change that uncouples the actin and nucleotide-binding sites, ultimately inhibiting the ATPase activity and motor function of myosin V. Specifically, PBP has been shown to decrease the rates of ATP binding, ATP hydrolysis, and ADP dissociation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (PBP)
| Myosin Isoform | Assay Type | IC50 Value | Reference |
| Myosin Va | ATPase Activity | 1.2 µM | |
| Myosin Vb | ATPase Activity | ~20 µM | |
| Non-muscle Myosin II | ATPase Activity | ~25 µM | |
| Skeletal Muscle Myosin II | Isometric Tension | ~25 µM | |
| Myosin Ie | ATPase Activity | ~50 µM |
Table 2: Cellular Effects of this compound (PBP) Treatment
| Cell Type/Organism | PBP Concentration | Observed Effect | Reference |
| Yeast (S. cerevisiae) | 500 nM | Mitochondrial fragmentation, phenocopying myo2p defects | |
| Mv1Lu, A549, HepG2 Cells | 0.01–1 µM | Inhibition of TGF-β-stimulated Smad2/3 phosphorylation | |
| Mv1Lu, A549, HepG2, Clone 9 Cells | 0.2 µM | >78% reduction in TβRII protein levels within 4 hours | |
| A549 Cells | 0.5 µM | Inhibition of TGF-β-induced epithelial-mesenchymal transition |
Experimental Protocols
Protocol 1: In Vitro Myosin V ATPase Activity Assay
This protocol is designed to measure the effect of PBP on the actin-activated ATPase activity of purified myosin V.
Materials:
-
Purified Myosin Va
-
Actin
-
ATP
-
PBP (dissolved in DMSO)
-
ATPase assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT, 1 mM EGTA)
-
Phosphate detection reagent (e.g., Malachite green-based assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the ATPase assay buffer, a fixed concentration of actin, and varying concentrations of PBP (e.g., 0.1 µM to 100 µM). Include a DMSO control.
-
Pre-incubate the reaction mixture with myosin Va for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a set period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the rate of ATP hydrolysis and plot the percentage of inhibition against the PBP concentration to determine the IC50 value.
Protocol 2: Cellular Trafficking Assay - Mitochondrial Morphology in Yeast
This protocol utilizes yeast as a model system to observe the effect of PBP on myosin V-dependent mitochondrial transport.
Materials:
-
Wild-type Saccharomyces cerevisiae strain
-
Yeast growth medium (e.g., YPD)
-
PBP (dissolved in DMSO)
-
Mitochondrial fluorescent stain (e.g., MitoTracker Red CMXRos)
-
Fluorescence microscope
Procedure:
-
Grow a culture of wild-type yeast to the mid-logarithmic phase.
-
Treat the yeast cells with a final concentration of 500 nM PBP or a DMSO control for a specified time (e.g., 1-2 hours).
-
Stain the cells with a mitochondrial fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Mount the cells on a microscope slide and observe the mitochondrial morphology using a fluorescence microscope.
-
Compare the mitochondrial morphology of PBP-treated cells to control cells. PBP treatment is expected to induce mitochondrial fragmentation, similar to the phenotype observed in yeast strains with defects in the myosin V homolog, myo2p.
Protocol 3: Investigating the Role of Myosin V in Receptor Trafficking and Degradation
This protocol outlines a method to study the effect of PBP on the cellular localization and degradation of a specific receptor, such as the type II TGF-β receptor (TβRII).
Materials:
-
Mammalian cell line expressing the receptor of interest (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
PBP (dissolved in DMSO)
-
TGF-β (or other relevant ligand)
-
Lysis buffer
-
Antibodies against the receptor of interest (for Western blotting and immunofluorescence)
-
Secondary antibodies
-
Reagents for Western blotting and immunofluorescence microscopy
Procedure:
Part A: Western Blotting to Assess Receptor Degradation
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of PBP (e.g., 0.1 µM to 1 µM) or a DMSO control for a set time (e.g., 6 hours).
-
Stimulate the cells with the appropriate ligand (e.g., TGF-β) for a defined period, if necessary for the pathway being studied.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the receptor of interest.
-
Quantify the receptor protein levels to determine if PBP treatment leads to increased degradation. PBP treatment has been shown to reduce TβRII protein levels.
Part B: Immunofluorescence to Visualize Receptor Localization
-
Grow cells on coverslips.
-
Treat the cells with PBP and/or ligand as described in Part A.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the receptor of interest.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the subcellular localization of the receptor using a fluorescence or confocal microscope. This can reveal changes in receptor trafficking, such as increased localization to lysosomes for degradation.
Visualizations
Caption: PBP allosterically inhibits the Myosin V ATPase cycle.
Caption: Workflow for studying PBP's effect on cellular trafficking.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. The mechanism of this compound inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pentabromopseudilin in studying TGF-β signaling pathways.
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromopseudilin (PBrP), a marine antibiotic originally isolated from the bacterium Pseudomonas bromoutilis, has emerged as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3][4] This document provides detailed application notes and protocols for utilizing PBrP as a research tool to investigate TGF-β signaling. PBrP's unique mechanism of action, involving the inhibition of myosin V and subsequent lysosomal degradation of the type II TGF-β receptor (TβRII), offers a valuable approach for studying the intricate roles of this pathway in various physiological and pathological processes, including cancer and fibrosis.[1]
Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). This activated receptor complex subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated R-Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound disrupts this cascade at a critical early step. It has been identified as an inhibitor of myosin Va (MyoVa), a motor protein involved in intracellular trafficking. By inhibiting MyoVa, PBrP interferes with the recycling of TβRII to the cell surface, leading to its rerouting to the lysosomal degradation pathway. This reduction in cell-surface TβRII levels effectively dampens the cell's ability to respond to TGF-β stimulation, resulting in the inhibition of downstream events such as Smad2/3 phosphorylation and nuclear translocation.
Quantitative Data Summary
The inhibitory effects of this compound on various aspects of the TGF-β signaling pathway have been quantified in several studies. The following tables summarize these key findings for easy comparison.
Table 1: IC50 and EC50 Values of this compound
| Parameter | Cell Line(s) | Value (µM) | Reference |
| IC50 - Inhibition of TGF-β-stimulated PAI-1 promoter activation | A549, HepG2, Mv1Lu | ~1 | |
| IC50 - Inhibition of TGF-β-stimulated N-cadherin, fibronectin, vimentin, and PAI-1 protein expression | A549, HepG2 | 0.01 - 0.2 | |
| EC50 - Acceleration of TβRII degradation | Mv1Lu, A549 | 0.05 - 0.1 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying TGF-β signaling using this compound.
Key Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the TGF-β signaling pathway.
Western Blot Analysis of Smad2/3 Phosphorylation and EMT Markers
This protocol is designed to assess the protein levels of phosphorylated Smad2/3, total Smad2/3, TβRII, and epithelial-mesenchymal transition (EMT) markers such as N-cadherin and vimentin.
Materials:
-
Cell lines (e.g., A549, HepG2, Mv1Lu)
-
Complete cell culture medium
-
This compound (PBrP)
-
Recombinant Human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-TβRII, anti-N-cadherin, anti-vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of PBrP (e.g., 0.01-1 µM) for 6 hours in serum-free medium.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes (for p-Smad2/3 analysis) or 24-48 hours (for EMT marker analysis).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect cell lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Luciferase Reporter Assay for PAI-1 Promoter Activity
Materials:
-
HEK293T or other suitable cells
-
3TP-Lux reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the 3TP-Lux reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Treatment:
-
After 24 hours of transfection, pre-treat the cells with PBrP (e.g., 0.5 µM) for 6 hours.
-
Stimulate the cells with TGF-β1 for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of PBrP on TGF-β-induced cell migration, a hallmark of EMT.
Materials:
-
Cell lines (e.g., A549)
-
6-well plates
-
Sterile 200 µL pipette tips
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed cells in 6-well plates and grow to 100% confluency.
-
-
Wound Creation and Treatment:
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add serum-free medium containing PBrP (e.g., 0.2 µM) and/or TGF-β1.
-
-
Image Acquisition and Analysis:
-
Capture images of the wound at 0 hours and after 20 hours of incubation.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
-
Immunofluorescence for TβRII Localization
This protocol allows for the visualization of TβRII localization within the cell and how it is affected by PBrP treatment.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against TβRII
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with PBrP (e.g., 0.5 µM) for 1-3 hours.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Block with blocking buffer for 1 hour.
-
Incubate with primary anti-TβRII antibody overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips on slides with mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the TGF-β signaling pathway. Its well-characterized mechanism of action provides a specific means to investigate the consequences of TβRII downregulation. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize PBrP in their studies of TGF-β signaling in various biological contexts.
References
- 1. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentabromophenol suppresses TGF-β signaling by accelerating degradation of type II TGF-β receptors via caveolae-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Pentabromopseudilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromopseudilin (PBP) is a marine-derived, highly brominated pyrrole antibiotic with significant antibacterial properties.[1] First isolated from Pseudomonas bromoutilis, this natural product has demonstrated potent in vitro activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique structure, containing over 70% bromine by mass, contributes to its potent bioactivity.[1] Understanding the antibacterial efficacy of this compound is crucial for its potential development as a therapeutic agent.
These application notes provide detailed protocols for standardized in vitro assays to determine the antibacterial activity of this compound. The included methodologies for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Kirby-Bauer disk diffusion assays are foundational for assessing its spectrum of activity and potency.
Mechanism of Action
Recent studies have elucidated that this compound acts as a protonophore.[2][3] This mechanism involves the dissipation of the proton motive force (PMF) across the bacterial cytoplasmic membrane, which is essential for cellular energy production and viability. The compound inserts into the membrane and transports protons into the cell, leading to membrane depolarization without causing the formation of large pores or disrupting the peptidoglycan layer. Another proposed, though less substantiated, mechanism suggests that PBP may interfere with macromolecule synthesis by forming a quinonoid system that can bind to essential proteins.
Caption: this compound's protonophore mechanism of action.
Data Presentation
The following table summarizes the reported antibacterial activity of this compound against various bacterial strains.
| Bacterial Strain | Assay Type | Result (µg/mL) | Reference |
| Staphylococcus aureus | MIC | Sub-µM concentrations | |
| Staphylococcus aureus NCTC8325 | MIC | 0.25 | |
| Bacillus subtilis 168 | MIC | 0.125 | |
| Diplococcus pneumoniae | MIC | 0.0063 | |
| Streptococcus pyogenes | MIC | 0.0063 | |
| Escherichia coli | MIC | Weak activity | |
| Klebsiella aerogenes | MIC | Weak activity | |
| Klebsiella pneumoniae | MIC | Weak activity | |
| Acinetobacter baumannii | MIC | Weak activity | |
| Pseudomonas aeruginosa | MIC | Weak activity | |
| Vibrio cholerae | MIC | Weak activity |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common and reliable technique for determining the MIC of this compound.
Materials:
-
This compound (PBP) stock solution (dissolved in a suitable solvent like DMSO, then diluted in growth medium)
-
Sterile 96-well microtiter plates (round-bottom recommended)
-
Bacterial cultures in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile diluents (e.g., MHB)
-
Pipettes and multichannel pipettor
-
Incubator
-
ELISA plate reader (optional, for quantitative measurement)
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony into broth and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of a 2x working stock solution of PBP to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a positive control (bacteria with no compound), and column 12 as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of PBP at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Sterile nutrient agar plates
-
Pipettes
-
Incubator
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (typically 10-100 µL).
-
-
Plating:
-
Spread the aliquot onto a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of PBP that results in a 99.9% or greater reduction in the initial bacterial inoculum. This is determined by observing the lowest concentration that yields no bacterial growth on the subculture plates.
-
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton agar (MHA) plates
-
Bacterial cultures standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Prepare Bacterial Lawn:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.
-
Evenly swab the entire surface of an MHA plate to create a bacterial lawn. Rotate the plate approximately 60 degrees and repeat the swabbing to ensure uniform coverage.
-
Allow the plate to dry for a few minutes.
-
-
Apply PBP Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Using sterile forceps, place the PBP-impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are placed firmly to make good contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, though specific breakpoints for PBP may need to be established.
-
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antibacterial activity. Consistent application of these standardized methods will yield reliable and comparable data, which is essential for advancing the study of this promising marine natural product and its potential as a future antibacterial agent.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of Pentabromopseudilin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromopseudilin (PBP) is a marine-derived, highly brominated pyrrole antibiotic that has garnered significant interest for its diverse biological activities.[1] Initially isolated from the marine bacterium Pseudomonas bromoutilis, PBP has demonstrated potent antimicrobial, antifungal, and antitumor properties in various in vitro studies.[1][2] Its unique chemical structure, containing over 70% bromine by mass, contributes to its pronounced bioactivity.[1]
In the context of cancer research, PBP has been identified as a promising therapeutic agent. Its mechanism of action involves the inhibition of myosin Va (MyoVa), a motor protein crucial for intracellular trafficking.[3] This inhibition has been shown to suppress the transforming growth factor-β (TGF-β) signaling pathway, which is often dysregulated in cancer and contributes to processes like epithelial-mesenchymal transition (EMT), cell migration, and fibrosis. By promoting the lysosomal degradation of the type II TGF-β receptor (TβRII), PBP effectively curtails TGF-β-mediated cellular responses.
These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic effects of this compound on various cancer cell lines. Detailed protocols for common cytotoxicity and apoptosis assays are provided, along with templates for data presentation and visualizations of experimental workflows and the known signaling pathway of PBP.
Quantitative Data Summary
While this compound has established anti-tumor activity, specific IC50 values across a broad range of cancer cell lines are not extensively documented in publicly available literature. The following table serves as a template for researchers to present their experimentally determined IC50 values for PBP in a clear and organized manner.
Table 1: Cytotoxicity of this compound (PBP) in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Data to be determined |
| HeLa | Cervical Carcinoma | LDH | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | Data to be determined |
| PC-3 | Prostate Cancer | MTT | 72 | Data to be determined |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound (PBP) stock solution (in a suitable solvent like DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PBP in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the PBP dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for PBP) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of PBP that inhibits cell growth by 50%).
-
Caption: Workflow of the MTT assay for determining cell viability.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
This compound (PBP) stock solution
-
Cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (usually by mixing the substrate and assay buffer).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Stopping the Reaction and Measurement:
-
Add the stop solution provided in the kit to each well.
-
Gently mix the contents of the wells.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) should also be measured to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Plot a dose-response curve and determine the EC50 value (the concentration of PBP that causes 50% of the maximum LDH release).
-
Caption: Workflow of the LDH assay for quantifying cytotoxicity.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound (PBP) stock solution
-
Cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and treat with PBP at the desired concentrations for the appropriate duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by resuspending the pellet and centrifuging.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Signaling Pathway
This compound has been shown to inhibit the TGF-β signaling pathway. It achieves this by acting as an allosteric inhibitor of myosin Va, which in turn leads to the recruitment of the type II TGF-β receptor (TβRII) for lysosomal degradation. This disruption prevents the downstream phosphorylation of Smad2/3 and subsequent cellular responses.
Caption: PBP inhibits TGF-β signaling via myosin V inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to use Pentabromopseudilin as a chemical probe for studying proton gradients.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromopseudilin (PBP) is a marine-derived, halogenated pyrrole-phenol natural product with potent biological activities, including antibacterial and antitumor effects.[1][2] Its primary mechanism of antibacterial action is the disruption of the proton motive force (PMF) essential for bacterial viability.[3][4] PBP functions as a protonophore, a lipophilic molecule that facilitates the transport of protons across biological membranes, thereby dissipating the crucial proton gradients required for cellular processes like ATP synthesis.[3]
These application notes provide detailed protocols for utilizing this compound as a chemical probe to study and manipulate proton gradients in various biological systems. Its efficacy in dissipating both bacterial and mitochondrial proton gradients makes it a valuable tool for research in microbiology, cell biology, and drug discovery.
Mechanism of Action: Proton Shuttling
This compound's efficacy as a protonophore stems from its chemical structure: a hydrophobic body and an acidic phenolic hydroxyl group. This allows it to operate as a proton shuttle across lipid bilayers. The proposed mechanism is as follows:
-
Protonation: In an environment with a high proton concentration (low pH), such as the exterior of a bacterial cell or the intermembrane space of mitochondria, the anionic form of PBP is protonated.
-
Membrane Diffusion: The now neutral, hydrophobic PBP molecule readily diffuses across the lipid bilayer.
-
Deprotonation: Upon reaching the more alkaline environment of the cytoplasm or mitochondrial matrix, PBP releases its proton.
-
Electrophoretic Return: The resulting anionic PBP is then drawn back to the more positively charged side of the membrane, ready to repeat the cycle.
This continuous, protein-independent shuttling of protons collapses the electrochemical gradient, leading to membrane depolarization and a decrease in intracellular pH.
References
Application Notes and Protocols for Crystallizing Pentabromopseudilin with its Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for crystallizing the marine natural product Pentabromopseudilin (PBP) with its primary protein target, Myosin Va, and outlines its indirect mechanism of action on the TGF-β signaling pathway. The provided protocols are designed to be a starting point for structural biology and drug discovery efforts aimed at understanding and exploiting the therapeutic potential of PBP.
Introduction
This compound is a potent, marine-derived antibiotic that has garnered significant interest due to its diverse biological activities, including antimicrobial and anti-tumor effects.[1] In mammalian cells, PBP is a reversible and allosteric inhibitor of Myosin Va (MyoVa), a key molecular motor involved in intracellular transport.[2] Additionally, PBP has been shown to be a potent inhibitor of the transforming growth factor-β (TGF-β) signaling pathway.[2] This inhibition is achieved by reducing the cell-surface expression of the type II TGF-β receptor (TβRII) and promoting its lysosomal degradation, a process that is dependent on MyoVa.
Understanding the precise molecular interactions between PBP and its targets through X-ray crystallography is crucial for structure-based drug design and the development of more potent and selective inhibitors.
Protein Targets of this compound
-
Direct Target: Myosin Va (MyoVa) PBP acts as an allosteric inhibitor of MyoVa, binding to a site distinct from the ATP and actin binding sites. A crystal structure of the Dictyostelium discoideum myosin-2 motor domain in complex with PBP has been successfully determined, revealing a novel allosteric binding pocket. This structure provides a foundation for understanding the inhibition mechanism and for designing new myosin inhibitors.
-
Indirect Target: Type II TGF-β Receptor (TβRII) PBP does not directly bind to TβRII. Instead, its inhibitory effect on MyoVa disrupts the trafficking of TβRII, leading to its recruitment to lysosomes for degradation. This downstream effect results in the attenuation of TGF-β signaling, which is implicated in fibrosis and cancer. Co-crystallization of PBP with TβRII is therefore not a viable strategy.
Quantitative Data: Inhibitory Activity of Pseudilin Analogs
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound (PBP) and its analog, Pentachloropseudilin (PClP), against various myosin isoforms. This data is critical for designing co-crystallization experiments and for understanding the selectivity of these compounds.
| Compound | Target Myosin | IC₅₀ (µM) | Reference |
| This compound (PBP) | Myosin Va | 1.2 | |
| This compound (PBP) | Myosin Vb | ~20 | |
| This compound (PBP) | Non-muscle Myosin II | ~25 | |
| This compound (PBP) | Myosin Ie | ~50 | |
| Pentachloropseudilin (PClP) | Mammalian Myosin-1c | 1 - 5 | |
| Pentachloropseudilin (PClP) | Mammalian Myosin-2 | >90 | |
| Pentachloropseudilin (PClP) | Mammalian Myosin-5 | >90 |
Experimental Protocols
Protocol 1: Expression and Purification of Myosin Motor Domain
This protocol is a generalized procedure for the expression and purification of a myosin motor domain, which is a prerequisite for crystallization trials. Specific constructs and purification steps may need to be optimized for Myosin Va.
1. Expression in E. coli or Insect Cells:
- Clone the gene encoding the motor domain of the target myosin (e.g., human Myosin Va) into a suitable expression vector (e.g., pET vector for E. coli or baculovirus vector for insect cells). The construct should ideally include an affinity tag (e.g., His-tag, Strep-tag) for purification.
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) or transfect into insect cells (e.g., Sf9).
- Grow the cells to an optimal density and induce protein expression (e.g., with IPTG for E. coli or by viral infection for insect cells).
- Harvest the cells by centrifugation and store the cell pellet at -80°C.
2. Cell Lysis and Clarification:
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g for 45 minutes) to remove cell debris.
3. Affinity Chromatography:
- Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
- Wash the column extensively with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
- Elute the protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).
4. Size-Exclusion Chromatography (Gel Filtration):
- Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Collect fractions corresponding to the monomeric, pure protein.
- Analyze the purity of the protein by SDS-PAGE. The protein should be >95% pure.
5. Protein Concentration:
- Concentrate the purified protein to a final concentration suitable for crystallization trials (typically 5-20 mg/mL).
- Determine the final protein concentration using a spectrophotometer (A₂₈₀) or a protein assay.
Protocol 2: Co-crystallization of Myosin Motor Domain with this compound
This protocol describes the co-crystallization of a purified myosin motor domain with PBP using the vapor diffusion method. The specific conditions are based on the successful crystallization of the Dictyostelium myosin-2 motor domain with PBP and may require optimization.
1. Preparation of PBP Stock Solution:
- Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a suitable organic solvent such as DMSO.
2. Complex Formation:
- To the purified and concentrated myosin motor domain, add the PBP stock solution to achieve a final molar excess of PBP (e.g., 1:5 to 1:10 protein to PBP ratio).
- To facilitate complex formation, it is recommended to also include Mg²⁺ and a non-hydrolyzable ATP analog, such as ADP-meta-vanadate, in the protein solution.
- Incubate the protein-PBP mixture on ice for at least 1 hour.
3. Crystallization Screening:
- Use commercially available sparse matrix crystallization screens to identify initial crystallization conditions.
- Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.
- Hanging Drop: Mix 1 µL of the protein-PBP complex with 1 µL of the reservoir solution on a siliconized coverslip. Invert the coverslip over the reservoir well and seal with grease.
- Sitting Drop: Pipette 1 µL of the protein-PBP complex and 1 µL of the reservoir solution into the sitting drop post of a crystallization plate. Seal the plate.
4. Incubation and Crystal Monitoring:
- Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
- Regularly monitor the drops for crystal growth over several days to weeks using a microscope.
5. Optimization of Crystallization Conditions:
- Once initial crystals are obtained, optimize the conditions by varying the precipitant concentration, pH, protein concentration, and PBP concentration.
- Micro-seeding can be employed to improve crystal size and quality.
6. Crystal Harvesting and Data Collection:
- Carefully harvest the crystals using a cryo-loop.
- Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol).
- Flash-cool the crystals in liquid nitrogen and proceed to X-ray diffraction data collection.
Visualizations
Signaling Pathway Diagram
Caption: PBP inhibits MyoVa, leading to TβRII degradation and suppression of TGF-β signaling.
Experimental Workflow Diagram
Caption: Workflow for the co-crystallization of a myosin motor domain with this compound.
References
Application Notes & Protocols: Utilizing Pentabromopseudilin for the Inhibition of Epithelial-Mesenchymal Transition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentabromopseudilin (PBrP) is a marine-derived antibiotic isolated from bacteria such as Pseudomonas bromoutilis and Alteromonas luteoviolaceus.[1][2] This halogenated pyrrole compound exhibits a range of biological activities, including antimicrobial and anti-tumor effects.[1][2] In cellular research, PBrP has been identified as a potent, reversible, and allosteric inhibitor of myosin Va (MyoVa).[1] Its mechanism of action extends to the potent inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical driver of the Epithelial-Mesenchymal Transition (EMT). EMT is a fundamental cellular process implicated in cancer progression, metastasis, and fibrosis. These application notes provide a comprehensive overview and detailed protocols for using this compound to inhibit EMT in a research setting.
Mechanism of Action
This compound's primary mechanism for inhibiting EMT involves the disruption of the TGF-β signaling cascade. By inhibiting MyoVa, PBrP interferes with the subcellular trafficking and cell-surface expression of the type II TGF-β receptor (TβRII). This leads to the recruitment of TβRII for lysosomal degradation, effectively reducing the cell's ability to respond to TGF-β stimulation.
The key downstream effects include:
-
Inhibition of Smad2/3 Phosphorylation: PBrP treatment prevents the TGF-β-induced phosphorylation of Smad2 and Smad3, which are key signal transducers that, when activated, move into the nucleus to regulate the transcription of EMT-related genes.
-
Suppression of EMT Markers: The blockade of TGF-β signaling prevents the hallmark changes of EMT, including the downregulation of epithelial markers (e.g., E-cadherin) and the upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin).
-
Blockade of Smad2/3 Nuclear Import: Immunofluorescence studies have confirmed that PBrP blocks the translocation of Smad2/3 into the nucleus following TGF-β stimulation.
Data Presentation: Efficacy of this compound
The following tables summarize the effective concentrations and observed effects of PBrP in various cell lines based on published research.
Table 1: Effective Concentrations of PBrP for Inhibiting TGF-β Signaling
| Cell Line | Assay | PBrP Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Mv1Lu (Mink Lung) | Western Blot | 0.01–1 µM (6h pre-treatment) | Dose-dependent inhibition of TGF-β-stimulated Smad2/3 phosphorylation. | |
| A549 (Human Lung) | Western Blot | 0.01–1 µM (6h pre-treatment) | Dose-dependent inhibition of TGF-β-stimulated Smad2/3 phosphorylation. | |
| HepG2 (Human Liver) | Western Blot | 0.01–1 µM (6h pre-treatment) | Dose-dependent inhibition of TGF-β-stimulated Smad2/3 phosphorylation. |
| Mv1Lu, A549, HepG2 | Western Blot | 0.5 µM | Time-dependent inhibition of p-Smad2/3, significant after 2-4 hours. | |
Table 2: Effects of PBrP on TβRII Receptor and EMT
| Cell Line | Assay | PBrP Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Mv1Lu, A549 | Western Blot | 0.01–1 µM (6h treatment) | Dose-dependent reduction in total TβRII protein levels. | |
| Mv1Lu | Western Blot | 0.5 µM | Reduced TβRII protein stability in the presence of cycloheximide (CHX). | |
| Mv1Lu | Biotinylation Assay | 0.5 µM | Reduced TβRII abundance at the cell surface. | |
| A549 | Immunofluorescence | 0.5 µM (6h pre-treatment) | Blockade of TGF-β-induced nuclear import of Smad2/3. |
| Epithelial Cells | General Observation | Not Specified | Blocks TGF-β-induced epithelial-mesenchymal transition. | |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on EMT.
Cell Culture and Treatment Protocol
-
Cell Seeding: Culture epithelial cells (e.g., A549, Mv1Lu) in appropriate media. Seed cells onto multi-well plates, flasks, or coverslips depending on the downstream application. Allow cells to adhere and reach 70-80% confluency.
-
Serum Starvation: Before treatment, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours. This synchronizes the cells and reduces basal signaling activity.
-
PBrP Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the low-serum medium to achieve final working concentrations (e.g., 0.01 to 1.0 µM). Add the PBrP-containing medium to the cells and incubate for the desired pre-treatment time (e.g., 2 to 6 hours).
-
TGF-β Stimulation: To induce EMT, add recombinant human TGF-β1 directly to the medium to a final concentration of 5-10 ng/mL (or 100-200 pM).
-
Incubation: Incubate the cells for the appropriate duration based on the endpoint being measured:
-
Smad2/3 Phosphorylation: 30-60 minutes.
-
Gene/Protein Expression Changes: 24-48 hours.
-
Functional Assays (Migration/Invasion): 24-48 hours.
-
Western Blot Analysis of EMT Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-phospho-Smad2/3
-
Anti-Smad2/3
-
Anti-TβRII
-
Anti-E-cadherin
-
Anti-N-cadherin
-
Anti-Vimentin
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Immunofluorescence Staining for Smad2/3 Localization
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate and perform treatments as described in Protocol 4.1.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA or 0.2% gelatin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with an anti-Smad2/3 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Assess the nuclear vs. cytoplasmic localization of the Smad2/3 signal.
Cell Migration (Wound Healing) Assay
-
Create Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch (a "wound") through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add low-serum medium containing the respective treatments (Vehicle, TGF-β alone, TGF-β + PBrP).
-
Image Acquisition: Immediately capture an image of the wound at time 0. Place the plate in an incubator.
-
Final Imaging: After 24-48 hours, capture another image of the same wound area.
-
Analysis: Measure the width of the wound at multiple points for each condition at both time points. Calculate the percentage of wound closure to quantify cell migration.
Concluding Remarks
This compound serves as a valuable research tool for investigating the mechanisms of EMT. Its specific action on the TGF-β pathway via MyoVa inhibition allows for targeted studies on the role of receptor trafficking and signaling in EMT progression. The protocols and data provided here offer a robust starting point for researchers aiming to explore the therapeutic potential of inhibiting this critical pathway in cancer and fibrotic diseases.
References
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Pentabromopseudilin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Pentabromopseudilin. The following information is intended to help navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and effective strategy for the total synthesis of this compound involves a convergent approach. This typically includes the independent synthesis of two key halogenated precursors: a multi-brominated pyrrole derivative and a di-brominated phenolic component. These fragments are then coupled, followed by a final deprotection step to yield the natural product. This method allows for better control over the bromination patterns and can lead to higher overall yields compared to a linear synthesis where bromination is performed on a larger, more complex molecule.
Q2: Why is the bromination of the pyrrole ring challenging?
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[1][2] This high reactivity often leads to over-bromination, resulting in a mixture of di-, tri-, and even tetra-brominated products, which can be difficult to separate.[1] Achieving selective mono- or di-bromination requires careful control of reaction conditions, including the choice of brominating agent, solvent, and temperature.[1][2]
Q3: What are the primary challenges in the coupling of the two aromatic fragments?
The key coupling step, often a Suzuki-Miyaura or Stille reaction, can be challenging due to the steric hindrance and electronic properties of the highly substituted brominated precursors. Polyhalogenated biaryls can be difficult to construct using conventional cross-coupling methods, which may require harsh conditions and can suffer from chemo- and regioselectivity issues. Catalyst selection, ligand choice, and optimization of reaction parameters are critical to achieving a successful coupling with good yields.
Q4: Are there common issues with the final demethylation step?
The final step in some synthetic routes involves the demethylation of a methoxy-protected phenol. This can be a delicate transformation, as the conditions required to cleave the methyl ether can sometimes lead to decomposition of the highly functionalized molecule. The choice of demethylating agent and reaction conditions must be carefully selected to ensure efficient deprotection without affecting other parts of the molecule.
Troubleshooting Guides
Problem 1: Low Yield and Over-bromination in the Synthesis of 2,3,4-Tribromopyrrole
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a mixture of mono-, di-, tri-, and tetra-brominated pyrroles.
-
The isolated yield of the desired 2,3,4-tribromopyrrole is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Highly reactive brominating agent (e.g., Br₂) | Use a milder and more selective brominating agent such as N-bromosuccinimide (NBS). This allows for more controlled bromination. |
| Incorrect stoichiometry of brominating agent | Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess will lead to over-bromination. |
| Reaction temperature is too high | Perform the bromination at a low temperature (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity. |
| Inappropriate solvent | Use a less polar solvent to moderate the reactivity of the pyrrole ring. Dichloromethane or tetrahydrofuran are common choices. |
Problem 2: Inefficient Coupling of the Brominated Pyrrole and Phenol Fragments
Symptoms:
-
Low conversion of starting materials to the desired biaryl product.
-
Formation of significant amounts of homocoupled byproducts.
-
Decomposition of starting materials or product under the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Steric hindrance around the coupling sites | Select a palladium catalyst with a bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition and reductive elimination steps. |
| Poor solubility of reactants | Use a solvent system that ensures the solubility of both coupling partners and the catalyst. A mixture of toluene and a polar aprotic solvent like DMF or dioxane is often effective. |
| Inadequate base for Suzuki-Miyaura coupling | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome. |
| Decomposition of the organometallic reagent (Stille or Suzuki) | Ensure the organometallic reagent (boronic acid/ester or stannane) is of high purity and handled under inert conditions to prevent degradation. |
Problem 3: Incomplete or Unselective Demethylation of the Methoxy Group
Symptoms:
-
The reaction stalls, leaving a significant amount of the methoxy-protected intermediate.
-
Formation of side products due to undesired reactions at other positions.
-
Low recovery of the final product after workup and purification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Demethylating agent is too weak | Use a stronger demethylating agent such as boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI). |
| Harsh reaction conditions leading to decomposition | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and carefully monitor the reaction progress to avoid over-reaction. |
| Difficult workup and purification | The phenolic product can be sensitive to oxidation. Use deoxygenated solvents and consider a purification method other than silica gel chromatography if the product is unstable on silica. |
Experimental Protocols
Synthesis of 2,3,4-Tribromopyrrole
This two-step protocol involves the initial synthesis of 2,3,4,5-tetrabromopyrrole followed by selective debromination.
Step 1: Synthesis of 2,3,4,5-Tetrabromopyrrole
-
Reaction: To a solution of pyrrole (1.0 eq) in glacial acetic acid, add bromine (4.0 eq) dropwise at 0 °C.
-
Conditions: Stir the mixture at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into ice water. Collect the precipitate by filtration, wash with water, and dry under vacuum.
Step 2: Selective Debromination to 2,3,4-Tribromopyrrole
-
Reaction: To a solution of 2,3,4,5-tetrabromopyrrole (1.0 eq) in a suitable solvent, add a reducing agent such as sodium sulfite.
-
Conditions: Monitor the reaction by TLC or GC-MS until the desired level of debromination is achieved.
-
Workup: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Synthesis of 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol (this compound)
This protocol outlines a potential coupling and demethylation sequence.
Step 1: Suzuki-Miyaura Coupling
-
Reactants: 2,3,4-Tribromo-5-(trimethylstannyl)-1H-pyrrole (or the corresponding boronic acid derivative) and 1,3-dibromo-2-methoxybenzene.
-
Catalyst System: Pd(PPh₃)₄ (5 mol%) and a suitable base (e.g., K₂CO₃).
-
Solvent: Toluene/Ethanol/Water mixture.
-
Conditions: Heat the reaction mixture at reflux under an inert atmosphere for 12-24 hours.
-
Workup and Purification: After cooling, partition the mixture between water and an organic solvent. Purify the crude product by column chromatography.
Step 2: Demethylation
-
Reaction: Dissolve the methoxy-protected intermediate in anhydrous dichloromethane and cool to -78 °C. Add boron tribromide (BBr₃) (1.5 eq) dropwise.
-
Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Carefully quench the reaction with methanol at 0 °C, followed by water. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Typical Yield | Common Side Products |
| Pyrrole Bromination | Pyrrole, Bromine | 2,3,4,5-Tetrabromopyrrole | 85-95% | Under- and over-brominated pyrroles |
| Phenol Bromination | Phenol, Bromine | 2,4-Dibromophenol | 80-90% | 2,4,6-Tribromophenol, monobromophenols |
| Suzuki-Miyaura Coupling | Brominated pyrrole, Brominated phenylboronic acid | Methoxy-protected biaryl | 40-60% | Homocoupled products, starting materials |
| Demethylation | Methoxy-protected biaryl, BBr₃ | This compound | 70-85% | Decomposition products |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Convergent synthesis workflow for this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for addressing low yields and side reactions.
References
Optimizing culture conditions to increase Pentabromopseudilin yield.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions to increase the yield of Pentabromopseudilin (PBP), a potent marine antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
A1: this compound (PBP) is a highly brominated, bioactive marine natural product with significant antibiotic properties. It was first isolated from the marine bacterium Pseudomonas bromoutilis. Other known producers include Alteromonas luteoviolaceus and some species of Chromobacteria.[1]
Q2: What are the known precursors for this compound biosynthesis?
A2: The biosynthesis of PBP involves two main precursors. The phenol ring is derived from the shikimate pathway via p-hydroxybenzoic acid. The brominated pyrrole ring is derived from L-proline.[1] Understanding these precursors is crucial for developing precursor feeding strategies to potentially enhance yield.
Q3: What is a good starting point for a basal culture medium for PBP-producing bacteria?
A3: A suitable basal medium for cultivating marine bacteria like Pseudomonas bromoutilis and Alteromonas luteoviolaceus is Marine Broth 2216. This medium is designed to mimic the composition of seawater and provides the necessary nutrients and salts for the growth of heterotrophic marine bacteria.
Troubleshooting Guide: Low this compound Yield
Low yields of PBP can be attributed to suboptimal culture conditions. This guide provides a systematic approach to troubleshoot and optimize your fermentation process.
Issue 1: Suboptimal Basal Medium Composition
The composition of the culture medium is a critical factor influencing both bacterial growth and secondary metabolite production.
Table 1: Composition of Standard Marine Broth 2216
| Component | Concentration (g/L) |
| Peptone | 5.0 |
| Yeast Extract | 1.0 |
| Ferric Citrate | 0.1 |
| Sodium Chloride | 19.45 |
| Magnesium Chloride | 8.8 |
| Sodium Sulfate | 3.24 |
| Calcium Chloride | 1.8 |
| Potassium Chloride | 0.55 |
| Sodium Bicarbonate | 0.16 |
| Potassium Bromide | 0.08 |
| Strontium Chloride | 0.034 |
| Boric Acid | 0.022 |
| Sodium Silicate | 0.004 |
| Sodium Fluoride | 0.0024 |
| Ammonium Nitrate | 0.0016 |
| Disodium Phosphate | 0.008 |
| Final pH | 7.6 ± 0.2 |
Troubleshooting Steps:
-
Vary Carbon Source: While Marine Broth contains peptone and yeast extract which can serve as carbon sources, supplementing with additional carbohydrates may enhance PBP production. Different Pseudomonas species exhibit varied responses to different carbon sources for secondary metabolite production.
-
Recommendation: Test the addition of glucose, glycerol, or mannitol at concentrations ranging from 5 to 20 g/L.
-
-
Optimize Nitrogen Source: The type and concentration of the nitrogen source can significantly impact the production of secondary metabolites.
-
Recommendation: Experiment with different nitrogen sources such as tryptone, casamino acids, or ammonium sulfate, replacing or supplementing the peptone and yeast extract in the basal medium. Monitor both biomass and PBP production. In some marine bacteria, tryptone has been shown to be an effective nitrogen source for antibiotic production.[1]
-
-
Adjust Bromide Concentration: As PBP is a heavily brominated compound, the availability of bromide ions in the medium is essential. Marine Broth 2216 contains potassium bromide, but its concentration may not be optimal for maximizing PBP yield.
-
Recommendation: Prepare a basal medium without potassium bromide and supplement it with varying concentrations of KBr (e.g., 0.05 g/L to 0.5 g/L) to determine the optimal concentration for PBP synthesis.
-
Issue 2: Non-Ideal Physical Culture Parameters
Physical parameters such as temperature, pH, and aeration play a crucial role in bacterial growth and metabolism.
Table 2: Recommended Physical Parameters for Alteromonas Species
| Parameter | Recommended Range | Optimal (General) |
| Temperature | 25-37°C | ~26-30°C |
| pH | 6.0-8.0 | ~7.5 |
| NaCl Concentration | 2.5-4.0% (w/v) | 3.0-3.5% (w/v) |
Troubleshooting Steps:
-
Optimize Temperature: The optimal temperature for growth may not be the optimal temperature for secondary metabolite production.
-
Recommendation: Cultivate the bacteria at a range of temperatures (e.g., 20°C, 25°C, 30°C, and 37°C) and measure PBP yield at different time points (e.g., 24, 48, 72 hours). For Alteromonas macleodii, the recommended growth temperature is 26°C. For other Alteromonas species, optimal growth has been observed between 25-35°C.[2]
-
-
Control pH: The pH of the culture medium can affect nutrient uptake and enzyme activity, thereby influencing PBP biosynthesis.
-
Recommendation: Monitor and control the pH of the culture throughout the fermentation process. Test different initial pH values within the range of 6.0 to 8.5. An optimal pH for the growth of some Alteromonas species has been reported to be between 6 and 8.
-
-
Optimize Aeration and Agitation: Adequate oxygen supply is often crucial for the production of secondary metabolites in aerobic bacteria.
-
Recommendation: Vary the shaking speed (e.g., 150, 200, 250 rpm) in shake flask cultures to assess the impact of aeration on PBP yield. For bioreactor cultivations, experiment with different agitation speeds and aeration rates.
-
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Single Medium Component
This protocol describes a method to determine the optimal concentration of a single medium component (e.g., carbon source, nitrogen source, or potassium bromide).
-
Prepare Basal Medium: Prepare a batch of modified Marine Broth 2216, omitting the component you wish to optimize.
-
Create a Concentration Gradient: Dispense the basal medium into a series of flasks. Add the component of interest to each flask at varying concentrations (e.g., for glucose: 0, 5, 10, 15, 20 g/L).
-
Inoculation: Inoculate each flask with a standardized inoculum of the PBP-producing bacterium.
-
Incubation: Incubate the flasks under constant temperature and agitation.
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 12 or 24 hours). Measure cell density (OD600) and quantify the PBP yield using a suitable analytical method such as HPLC.
-
Data Analysis: Plot PBP yield against the concentration of the tested component to identify the optimal concentration.
Protocol 2: Precursor Feeding Experiment
This protocol is designed to investigate the effect of adding PBP precursors to the culture medium.
-
Prepare Optimized Culture Medium: Prepare the culture medium with the optimized concentrations of basal components and physical parameters as determined from previous experiments.
-
Inoculation and Initial Growth: Inoculate the medium and allow the culture to grow to the early- to mid-logarithmic phase.
-
Precursor Addition: Aseptically add filter-sterilized solutions of the precursors to the cultures. Test L-proline and p-hydroxybenzoic acid at various concentrations (e.g., 0.1 to 1.0 g/L). Include a control flask with no precursor addition.
-
Continued Incubation and Sampling: Continue the incubation and take samples at regular intervals to measure PBP concentration.
-
Analysis: Compare the PBP yield in the precursor-fed cultures to the control to determine if precursor feeding enhances production.
Visualizations
Below are diagrams illustrating key concepts and workflows for optimizing this compound production.
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for optimizing this compound yield.
Caption: Logical troubleshooting guide for low this compound yield.
References
Technical Support Center: Stabilizing Pentabromopseudilin Solutions for Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentabromopseudilin (PBP). The information provided here is intended to help stabilize PBP solutions for long-term experiments and address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (PBP) stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic molecules like PBP for in vitro experiments.[1] Due to its powerful aprotic nature, DMSO can dissolve a wide range of compounds. However, it is important to be mindful of potential DMSO-induced cellular toxicity and to use the lowest possible final concentration in your experiments, typically ≤ 0.5%.[1]
Q2: What is the best way to store PBP stock solutions for long-term stability?
A2: For long-term storage, PBP stock solutions in anhydrous DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C and protected from light.[1] Repeated freeze-thaw cycles can lead to precipitation of the compound.[2] If precipitate is observed after thawing, gently warm the solution in a 37°C water bath and vortex thoroughly to redissolve the compound completely before use.
Q3: Is PBP sensitive to light?
A3: While specific photostability data for PBP is limited, many halogenated marine natural products are known to be sensitive to light. Photodegradation can occur through the formation of halogen radicals, especially in the presence of dissolved organic matter. Therefore, it is crucial to protect PBP solutions from light during storage and handling by using amber vials or wrapping containers in aluminum foil.
Q4: How does pH affect the stability of PBP solutions?
Q5: Can I expect degradation of PBP during my long-term experiments?
A5: Given the potential sensitivity of halogenated compounds to light and pH, some degradation of PBP over the course of a long-term experiment is possible. To minimize this, prepare fresh working solutions from frozen stock aliquots for each experiment whenever feasible. If the experiment spans several days or weeks, consider the stability of PBP under your specific experimental conditions (e.g., in cell culture media at 37°C) by including appropriate controls.
Troubleshooting Guides
Issue 1: Precipitation of PBP in Cell Culture Media
Symptoms:
-
Cloudiness or visible precipitate in the cell culture well after adding the PBP working solution.
-
Crystalline structures observed under the microscope in the culture plate.
Possible Causes and Solutions:
| Cause | Solution |
| "Solvent Shock" | Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume. |
| Final Concentration Exceeds Solubility Limit | The solubility of hydrophobic compounds in aqueous media is limited. Determine the maximum soluble concentration of PBP in your specific cell culture medium by preparing serial dilutions and observing for precipitation. |
| Temperature Effects | Ensure the cell culture medium is pre-warmed to 37°C before adding the PBP solution. Some compounds are less soluble at lower temperatures. |
| Media Composition | The components of your cell culture medium (salts, amino acids, etc.) can affect the solubility of your compound. If precipitation persists, consider testing solubility in a different media formulation. |
| Use of a Co-solvent | For particularly challenging compounds, the addition of a biocompatible surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility. |
Issue 2: Inconsistent or Unexpected Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of inhibitory activity over time.
-
Unexpected cellular responses not consistent with the known mechanism of action.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of PBP in Working Solution | Prepare fresh working solutions from frozen, single-use aliquots of the stock solution for each experiment. Avoid using working solutions that have been stored for extended periods, especially at room temperature or 4°C. |
| Photodegradation | Protect all PBP solutions (stock and working) from light by using amber tubes or wrapping them in foil. Minimize the exposure of your experimental setup (e.g., cell culture plates) to ambient light. |
| pH Instability | Ensure the pH of your experimental buffer or medium remains stable and within a range that does not promote PBP degradation. |
| Interaction with Media Components | Components in complex biological media could potentially interact with and degrade PBP over time. If this is suspected, conduct stability studies of PBP in your specific medium under experimental conditions. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of the main stock solution can lead to compound degradation or precipitation. Always use single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of this compound (PBP) Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of PBP in DMSO.
Materials:
-
This compound (PBP) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of PBP powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Photostability Testing of PBP (Adapted from ICH Q1B Guidelines)
This protocol provides a framework for assessing the photostability of PBP solutions.
Materials:
-
PBP stock solution
-
Solvent of interest (e.g., DMSO, cell culture medium)
-
Clear and amber glass vials
-
Photostability chamber with controlled light (cool white fluorescent and near UV lamps) and temperature
-
HPLC or other suitable analytical method for quantifying PBP
Procedure:
-
Prepare solutions of PBP in the solvent of interest at a relevant experimental concentration.
-
Aliquot the solution into both clear and amber (or foil-wrapped) vials. The amber/wrapped vials will serve as dark controls.
-
Place the vials in a photostability chamber.
-
Expose the samples to a standardized light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
At defined time points, remove a set of clear and dark control vials.
-
Analyze the concentration of PBP remaining in each sample using a validated analytical method like HPLC.
-
Compare the PBP concentration in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
Signaling Pathway: PBP Inhibition of TGF-β Signaling
This compound inhibits TGF-β signaling by targeting Myosin V. This leads to a reduction in the cell-surface expression of the type II TGF-β receptor (TβRII) by promoting its degradation. The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention by PBP.
References
Minimizing the cytotoxicity of Pentabromopseudilin in non-target cells.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address the challenge of cytotoxicity associated with Pentabromopseudilin (PBP) in non-target cells during experimental research.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the primary mechanism of this compound's cytotoxicity, and why does it affect non-target cells?
This compound (PBP) exhibits broad-spectrum bioactivity, which unfortunately contributes to its cytotoxicity in non-target cells. The primary mechanisms are:
-
Myosin Inhibition: PBP is a reversible, allosteric inhibitor of myosin motor proteins, particularly myosin Va (MyoVa).[1][2][3] Myosins are crucial for numerous cellular processes in all eukaryotic cells, including vesicle transport, cell division, and maintenance of cell shape. By binding to a previously unknown allosteric site, PBP disrupts fundamental cellular functions, which can lead to cell death in both target and non-target cells.[4]
-
Protonophore Activity: PBP, along with related halogenated pyrrole-phenol compounds, can act as a protonophore.[5] This means it can transport protons across biological membranes, disrupting the proton motive force (PMF) that is essential for cellular energy production (ATP synthesis) and ion homeostasis. This disruption of the membrane potential is a generalized mechanism that can induce cytotoxicity in a wide range of cells, not just specific cancer lines.
The combination of these potent, widespread mechanisms explains the observed cytotoxicity in non-cancerous cell lines alongside its desired anti-tumor or antimicrobial effects.
Caption: Dual mechanisms of PBP leading to desired and undesired effects.
FAQ 2: How can I accurately measure and quantify PBP's cytotoxicity across different cell lines?
To assess PBP's cytotoxicity, a dose-response study using a cell viability assay, such as the MTT assay, is recommended. This allows for the determination of the IC50 (half-maximal inhibitory concentration), a key metric for comparing cytotoxicity.
Data Presentation: PBP Cytotoxicity (IC50 Values)
The following table summarizes reported IC50 values for PBP and its analogue, Pentachloropseudilin (PCP), against various cell lines, highlighting the compound's broad activity.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| This compound (PBP) | HeLa | Human Cervix Epithelial Carcinoma | 0.63 | |
| A549 | Human Lung Epithelial Carcinoma | 4.17 | ||
| MRC5 | Human Fetal Lung Fibroblast (Non-cancerous) | 0.15 | ||
| Pentachloropseudilin (PCP) | HeLa | Human Cervix Epithelial Carcinoma | 4.20 | |
| A549 | Human Lung Epithelial Carcinoma | 13.63 | ||
| MRC5 | Human Fetal Lung Fibroblast (Non-cancerous) | 1.69 |
Note: The high cytotoxicity in the non-cancerous MRC5 cell line underscores the need for mitigation strategies.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standard method for determining the IC50 of PBP.
-
Cell Seeding: Plate cells (e.g., HeLa, A549, and a non-target line like MRC5) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of PBP in DMSO. Create a series of dilutions in a complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the PBP dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of PBP concentration and use non-linear regression to determine the IC50 value.
Caption: Experimental workflow for determining PBP cytotoxicity via MTT assay.
FAQ 3: Can structural modifications to PBP reduce its non-specific cytotoxicity?
Yes, creating synthetic analogues is a primary strategy for improving the therapeutic index of natural products. For PBP, modifications often focus on the halogenation pattern of the pyrrole and phenol rings.
-
Role of Halogenation: The dense halogenation of PBP is crucial for its bioactivity. However, altering the number or position of bromine atoms can modulate both its potency and selectivity.
-
Synthetic Derivatives: The synthesis of PBP derivatives and other arylpyrrole compounds via methods like Heck arylations allows for systematic exploration of the structure-activity relationship (SAR). For example, studies comparing pentabromo- and pentachloro-pseudilin show differences in cytotoxicity, indicating that the type of halogen also plays a role.
-
Strategy: The goal is to design an analogue that retains high affinity for its intended target (e.g., a specific cancer-related myosin) while having reduced activity as a general protonophore or inhibitor of essential housekeeping myosins in non-target cells. This typically involves synthesizing a library of derivatives and screening them for both efficacy and toxicity.
FAQ 4: How can combination therapy be used to minimize PBP's toxicity?
Combination therapy aims to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drugs. This can allow for lower, less toxic doses of each component to be used.
Potential Strategies for PBP:
-
Synergy with Standard Chemotherapeutics: Combine a low dose of PBP with a standard-of-care chemotherapeutic agent. PBP's unique mechanism (myosin inhibition) might sensitize cancer cells to drugs that act on different pathways (e.g., DNA replication or microtubule formation).
-
Inhibition of Efflux Pumps: In cancer cells that have developed multidrug resistance (MDR) via the overexpression of efflux pumps, PBP's efficacy may be limited. Combining PBP with a known efflux pump inhibitor (EPI) could increase its intracellular concentration in target cells, allowing for a lower administered dose and reducing systemic exposure.
The key is to identify drug combinations that show synergy in cancer cells but not in non-target cells, thereby widening the therapeutic window.
FAQ 5: What cellular pathways should I monitor to understand PBP's specific and off-target effects?
Besides general viability, monitoring specific signaling pathways can provide insight into PBP's mechanism and selectivity. A key pathway affected by PBP is the Transforming Growth Factor-β (TGF-β) signaling pathway .
-
Mechanism: PBP's inhibition of myosin Va (MyoVa) disrupts the cellular trafficking required to maintain the Type II TGF-β receptor (TβRII) at the cell surface. This leads to the rerouting of TβRII to the lysosome for degradation.
-
Downstream Effects: The loss of TβRII prevents the phosphorylation of Smad2/3 proteins, which are key mediators that translocate to the nucleus to regulate gene expression. This effectively blocks TGF-β-induced processes like the epithelial-mesenchymal transition (EMT), which is relevant in cancer and fibrosis.
-
Monitoring: The phosphorylation status of Smad2/3 is a direct and measurable indicator of PBP's activity on this pathway. This can be assessed using Western Blotting.
Caption: PBP inhibits MyoVa, leading to TβRII degradation and blockage of TGF-β signaling.
Experimental Protocol: Western Blot for p-Smad2/3
-
Cell Culture and Lysis: Culture cells with and without TGF-β stimulation, in the presence or absence of PBP (e.g., 0.5 µM for 1-6 hours). After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Smad2/3, total Smad2/3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of p-Smad2/3 to total Smad2/3 in PBP-treated cells (compared to TGF-β stimulated controls) indicates inhibition of the pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of this compound inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pentabromopseudilin antibacterial assays.
Welcome to the technical support center for Pentabromopseudilin antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are highly variable between experiments. What are the common causes?
A1: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing.[1] The variability can often be traced to several key factors:
-
Inoculum Preparation: The density of the bacterial suspension is a primary cause of fluctuating MICs. An inoculum that is too dense can lead to artificially high MICs, while a diluted inoculum can result in falsely low values.[1]
-
Compound Solubility and Stability: this compound, as a halogenated natural product, may have limited aqueous solubility. Precipitation of the compound in the assay medium at higher concentrations can lead to inaccurate results. Stock solutions should be prepared in an appropriate solvent (e.g., DMSO), and stability can be maintained by storing aliquots at -20°C.[2][3]
-
Media Composition: Variations in media batches, particularly in cation concentrations (Ca²⁺ and Mg²⁺), can significantly impact the activity of certain antibacterial agents.[1]
Q2: I am observing very small or no zones of inhibition in my Kirby-Bauer (disk diffusion) assay with this compound.
A2: This issue can arise from several sources:
-
Compound Diffusion: this compound is a relatively large molecule (Molar Mass: 553.668 g·mol−1), which may diffuse poorly through the agar. For compounds with poor diffusion, a disk diffusion assay may not be the most suitable method. A broth microdilution assay to determine the MIC is often more appropriate.
-
Disk Potency: Ensure the antibiotic disks have been stored correctly (typically at -20°C in a sealed container) and have not expired. Improper storage can lead to a degradation of the compound.
-
Inoculum Density: An overly dense bacterial lawn can overwhelm the antibiotic, leading to smaller or absent zones of inhibition. Standardizing the inoculum to a 0.5 McFarland turbidity standard is critical.
Q3: How should I interpret hazy growth or isolated colonies within a clear zone of inhibition?
A3: Hazy growth or the presence of individual colonies can be challenging to interpret and may indicate:
-
Mixed Culture: The inoculum may be contaminated with a more resistant organism. It is crucial to check the purity of your inoculum by subculturing it onto a fresh plate.
-
Resistant Subpopulation: The presence of resistant mutants within the bacterial population.
-
Assay Conditions: The hazy growth could be a result of suboptimal incubation time or temperature.
Q4: What is the mechanism of action for this compound, and how might that affect my assay results?
A4: this compound acts as a protonophore. It inserts into the bacterial cytoplasmic membrane and dissipates the proton motive force (PMF) by transporting protons into the cell. This leads to membrane depolarization and ultimately cell death. This membrane-disrupting mechanism is potent against Gram-positive bacteria like Staphylococcus aureus. Because its primary target is the cell membrane, factors that affect membrane stability or the compound's ability to insert into the membrane could influence assay results.
Q5: I am having trouble dissolving this compound. What solvent should I use?
A5: For natural products with low aqueous solubility, a common practice is to dissolve the compound in a small amount of 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate culture medium for your assay. It is important to include a solvent control in your experiment (media + bacteria + highest concentration of DMSO used) to ensure the solvent itself does not inhibit bacterial growth.
Troubleshooting Guides
Issue 1: Inconsistent Zone Diameters in Kirby-Bauer Assays
This guide provides a systematic approach to troubleshooting unexpected or inconsistent zone diameters in disk diffusion assays.
| Observation | Possible Cause | Recommended Action |
| Zones are too large or too small for Quality Control (QC) strain. | Inoculum Density | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard using a calibrated device or by visual comparison. |
| Variation in zone sizes between different batches of media. | Media Quality | Use Mueller-Hinton Agar (MHA) from a reputable supplier. Verify the pH of each new batch is between 7.2-7.4 and ensure a uniform agar depth of 4 mm. |
| Smaller than expected zones of inhibition for all samples. | Antimicrobial Disks | Check the expiration date and storage conditions of the disks. Ensure disks make complete contact with the agar surface upon application. |
| Overlapping zones of inhibition. | Disk Placement | Ensure disks are placed at least 24 mm apart from each other and not too close to the edge of the plate. |
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values
This guide addresses common causes for high variability in MIC values obtained from broth microdilution assays.
| Observation | Possible Cause | Recommended Action |
| MIC values fluctuate by more than one two-fold dilution between replicates. | Inoculum Preparation | Strictly adhere to standardized inoculum preparation protocols to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. |
| "Skip wells" - growth in a well with a higher concentration than a well showing no growth. | Pipetting Error or Precipitation | Review pipetting technique for serial dilutions. Check for precipitation of this compound in the wells with higher concentrations. Consider a different solvent or a lower starting concentration. |
| No growth in the positive control well. | Inoculum Viability or Media Issue | Confirm the viability of the bacterial culture. Check for contamination or issues with the media preparation. |
| Growth in the negative (sterility) control well. | Contamination | The broth or microtiter plate is contaminated. Repeat the assay with sterile materials. |
Data Presentation
Table 1: Quality Control (QC) Ranges for Kirby-Bauer Disk Diffusion
Using a reference strain like Staphylococcus aureus ATCC® 25923 is critical for ensuring the validity of your results. If the zone diameters for your QC strain fall outside the acceptable ranges for standard antibiotics, your results for this compound may also be unreliable.
| Antimicrobial Agent (Disk Content) | Acceptable Zone Diameter Range (mm) for S. aureus ATCC® 25923 |
| Cefoperazone (30 µg) | 23 - 34 |
| Oxacillin (1 µg) | 18 - 24 |
| Tylosin (30 µg) | Data not consistently available, requires in-house validation. |
| This compound (e.g., 30 µg) | No established range. Must be determined empirically. |
Table 2: Quality Control (QC) Ranges for Broth Microdilution MIC
For MIC assays, a strain such as Staphylococcus aureus ATCC® 29213 is commonly used. Verifying that the MICs of control antibiotics are within the expected range is a crucial step.
| Antimicrobial Agent | Acceptable MIC Range (µg/mL) for S. aureus ATCC® 29213 |
| Gentamicin | 0.12 - 1 |
| Vancomycin | 0.5 - 2 |
| Rifampin | 0.004 - 0.015 |
| This compound | No established range. Must be determined empirically. |
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight culture plate.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound disks and relevant control disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter.
-
Protocol 2: Broth Microdilution MIC Assay
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration that, when added to the wells, will result in approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing inconsistent assay results.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
Caption: Mechanism of action pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 3. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of Pentabromopseudilin in cell-based studies.
Welcome to the Technical Support Center for Pentabromopseudilin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound (PBP) in cell-based studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with this compound, even at concentrations where we expect on-target myosin V inhibition. What could be the cause?
A1: While this compound is a known myosin V inhibitor, it also exhibits off-target activities that can contribute to cytotoxicity. One major off-target effect is its function as a protonophore. This activity disrupts the proton gradient across the mitochondrial inner membrane, leading to mitochondrial dysfunction, a decrease in ATP production, and subsequent cell death.[1][2] It is crucial to differentiate this generalized cytotoxicity from the specific on-target effect.
Q2: Our results show that this compound is inhibiting the TGF-β signaling pathway. Is this a known off-target effect?
A2: Yes, this is a documented off-target effect of this compound. PBP can inhibit TGF-β signaling by accelerating the lysosomal degradation of the type II TGF-β receptor (TβRII).[2][3][4] This effect is linked to its primary on-target activity, as myosin Va (the target of PBP) is involved in the subcellular trafficking of TβRII. Inhibition of myosin Va disrupts this trafficking, leading to the degradation of the receptor and a subsequent reduction in TGF-β signaling.
Q3: How can we confirm that this compound is engaging its intended target, myosin V, in our cellular model?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with PBP and then subjecting them to a temperature gradient, you can assess the melting point of myosin V. A shift in the melting curve to a higher temperature in the presence of PBP indicates direct binding to myosin V.
Q4: We are using a kinase inhibitor in our pathway studies, and we suspect this compound might have off-target effects on kinases. Is there any data available on this?
Q5: What are the best strategies to differentiate between on-target and off-target effects in our experiments?
A5: Differentiating on-target from off-target effects is a critical aspect of small molecule research. Here are a few strategies:
-
Use a structurally unrelated inhibitor: Employ another myosin V inhibitor with a different chemical structure. If the observed phenotype is replicated, it is more likely to be an on-target effect.
-
Rescue experiments: Genetically rescue the phenotype by overexpressing a PBP-resistant mutant of myosin V. If the phenotype is reversed, it confirms an on-target mechanism.
-
Dose-response analysis: Compare the IC50 value for the observed phenotype with the IC50 for myosin V inhibition. A significant difference in potency may suggest an off-target effect.
-
Use a negative control: Synthesize a structurally similar but inactive analog of PBP. This compound should not engage myosin V and can help to identify non-specific effects.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Compound stability and solubility.
-
Troubleshooting Tip: this compound is a hydrophobic molecule. Ensure it is fully solubilized in a suitable solvent like DMSO at a high stock concentration and then diluted in culture medium. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cell health and passage number.
-
Troubleshooting Tip: Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment.
-
Issue 2: High background signal in fluorescence-based assays.
-
Possible Cause: Autofluorescence of this compound.
-
Troubleshooting Tip: Measure the fluorescence spectrum of PBP alone to determine its excitation and emission profile. If it overlaps with your assay's fluorophores, consider using a different fluorescent probe with a non-overlapping spectrum or a luminescence-based readout.
-
Issue 3: Observed cytotoxicity does not correlate with myosin V expression levels across different cell lines.
-
Possible Cause: Off-target cytotoxicity due to protonophore activity.
-
Troubleshooting Tip: To confirm protonophore-induced cytotoxicity, you can measure changes in mitochondrial membrane potential using dyes like JC-1 or TMRE. A decrease in mitochondrial membrane potential in the presence of PBP would support this off-target mechanism. Additionally, assess ATP levels in the cells; a significant drop would also be indicative of mitochondrial dysfunction.
-
Quantitative Data Summary
Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | ~0.1 - 0.2 (for EMT inhibition) | |
| HepG2 | Hepatocellular Carcinoma | ~0.2 (for EMT inhibition) | |
| Mv1Lu | Mink Lung Epithelial | ~0.1 (for Smad2/3 phosphorylation inhibition) | |
| HeLa | Cervical Cancer | Data not publicly available | |
| HEK293 | Human Embryonic Kidney | Data not publicly available |
Note: The IC50 values for EMT (Epithelial-Mesenchymal Transition) inhibition reflect a functional outcome that can be influenced by both on-target and off-target effects.
Off-Target Kinase Profile of this compound
A comprehensive off-target kinase screening panel with IC50 values for this compound is not currently available in the peer-reviewed scientific literature. Researchers are advised to perform their own kinase profiling assays to assess the selectivity of this compound for their specific kinases of interest.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Myosin V Target Engagement
Principle: This protocol is adapted from established CETSA methodologies. It is designed to verify the direct binding of this compound to its target protein, myosin V, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Analyze the amount of soluble myosin V in each sample by Western blotting using a specific anti-myosin V antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate melting curves for both vehicle- and PBP-treated samples. A rightward shift in the melting curve for the PBP-treated sample indicates target engagement.
-
In Vitro Kinase Profiling Assay
Principle: This general protocol is for assessing the off-target effects of this compound on a panel of kinases. It measures the ability of PBP to inhibit the activity of purified kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of PBP in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and ATP.
-
-
Kinase Reaction:
-
In a microplate, add the kinase, substrate, and PBP at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., radiometric assay measuring ³²P incorporation, or a luminescence-based assay detecting the amount of ATP remaining).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of PBP relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PBP concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the purification efficiency of Pentabromopseudilin from crude extracts.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purification efficiency of Pentabromopseudilin from crude extracts. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific problems you may encounter during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient cell lysis. | - Ensure complete cell disruption by optimizing sonication parameters (amplitude, duration, cycles) or using alternative methods like French press or bead beating.- Add lysozyme and incubate on ice to facilitate enzymatic degradation of the bacterial cell wall. |
| Inappropriate extraction solvent. | - this compound is a non-polar compound. Use solvents like ethyl acetate or a mixture of dichloromethane and methanol for extraction.[1]- Perform sequential extractions with fresh solvent to ensure complete recovery from the biomass. | |
| Degradation of this compound. | - Perform extraction at a lower temperature (e.g., 4°C) to minimize enzymatic degradation.[2]- Work quickly and avoid prolonged exposure of the extract to light. | |
| Poor Separation in Column Chromatography | Incorrect stationary phase. | - Silica gel is a suitable stationary phase for the separation of brominated pyrroles.[3] |
| Inappropriate solvent system (mobile phase). | - Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A gradient of hexane and ethyl acetate is a good starting point.[4] - Ensure the polarity of the loading solvent is low enough to allow for strong initial binding to the silica. | |
| Column overloading. | - The amount of crude extract loaded should not exceed 5-10% of the mass of the silica gel. | |
| Column packing issues. | - Ensure the silica gel is packed uniformly without any cracks or channels to prevent poor separation.[3] | |
| Low Recovery from Preparative HPLC | Suboptimal mobile phase. | - Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a small amount of formic acid or TFA) and gradient profile on an analytical scale first. |
| Peak tailing or broadening. | - Acidify the mobile phase slightly (e.g., 0.1% formic acid) to improve the peak shape of phenolic compounds like this compound. | |
| Compound precipitation on the column. | - Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, a different injection solvent may be needed, but it should be weaker than the initial mobile phase. | |
| Presence of Impurities in Final Product | Co-elution of closely related compounds. | - Use a shallower gradient in preparative HPLC to improve the resolution of closely eluting impurities.- Consider using a different stationary phase (e.g., a phenyl-hexyl column) for orthogonal separation. |
| Contamination from solvents or materials. | - Use high-purity solvents and thoroughly clean all glassware and equipment. | |
| Compound Degradation During Purification | Exposure to harsh pH conditions. | - Halogenated pyrroles can be sensitive to strong acids and bases. Maintain a neutral or slightly acidic pH during extraction and chromatography. |
| High temperatures. | - Avoid excessive heat. Concentrate fractions using a rotary evaporator at a low temperature (e.g., <40°C). | |
| Photodegradation. | - Protect the sample from light by using amber glass vials and covering equipment with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this compound isolation?
A1: this compound was first isolated from the marine bacterium Pseudomonas bromoutilis. Other reported producers include Alteromonas luteoviolaceus. Culturing these marine bacteria is the primary source for obtaining crude extracts containing this compound.
Q2: Which solvent system is recommended for the initial extraction?
A2: Given the non-polar, brominated structure of this compound, organic solvents such as ethyl acetate or a mixture of dichloromethane and methanol are effective for extracting the compound from the bacterial biomass. A multi-step extraction with fresh solvent will improve the overall yield.
Q3: How can I monitor the purification process?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the presence of this compound in different fractions during column chromatography. For HPLC, a UV detector is suitable, as the aromatic rings in the molecule will absorb UV light.
Q4: What are the expected yields for this compound purification?
A4: The yield of secondary metabolites from marine bacteria can be highly variable. The following table provides an illustrative example of potential yields at each stage of purification. Actual yields will depend on the bacterial strain, culture conditions, and the efficiency of the purification process.
| Purification Stage | Starting Material (from 10L culture) | Expected Purity | Expected Yield |
| Crude Solvent Extract | ~5 g | < 5% | - |
| Silica Gel Column Chromatography | 5 g | 60-80% | 150 - 250 mg |
| Preparative HPLC | 200 mg | > 98% | 100 - 150 mg |
Q5: What is the stability of this compound?
A5: While specific stability data for this compound is not extensively published, halogenated pyrrole antibiotics are generally stable compounds. However, to prevent potential degradation, it is recommended to:
-
Store extracts and purified compound at low temperatures (-20°C or below).
-
Protect from direct light.
-
Avoid exposure to strong acids or bases.
Experimental Protocols
Protocol 1: Crude Extract Preparation
-
Cell Lysis: Resuspend the bacterial cell pellet from a 10L culture in a suitable buffer (e.g., phosphate-buffered saline). Lyse the cells using sonication on ice.
-
Extraction: Add an equal volume of ethyl acetate to the cell lysate. Stir vigorously for 1-2 hours at 4°C.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer and cell debris with fresh ethyl acetate at least two more times.
-
Concentration: Combine all ethyl acetate extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Drying: Dry the resulting crude extract under high vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate using a rotary evaporator.
Protocol 3: Preparative HPLC Purification
-
System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 60% acetonitrile in water with 0.1% formic acid).
-
Sample Preparation: Dissolve the semi-purified product from the column chromatography step in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection and Elution: Inject the sample and run a suitable gradient to separate this compound from remaining impurities (e.g., a linear gradient from 60% to 95% acetonitrile over 30 minutes).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent from the collected fraction by lyophilization or evaporation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purification yield.
References
How to address the potential for resistance development to Pentabromopseudilin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the potential for resistance development to Pentabromopseudilin (PBP). As there is currently no specific documented evidence of bacterial resistance to this compound, this guide is based on its known mechanisms of action and general principles of antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound exhibits a dual mechanism of action. It functions as a protonophore, disrupting the proton motive force across the bacterial cell membrane. Additionally, it acts as a reversible, allosteric inhibitor of myosin ATPase activity, which can interfere with cellular processes dependent on these motor proteins.
Q2: Has resistance to this compound been reported in bacteria?
To date, there are no specific reports in the scientific literature detailing acquired resistance to this compound in any bacterial species. The information provided in this guide is based on theoretical resistance mechanisms inferred from its mode of action.
Q3: What are the potential mechanisms by which bacteria could develop resistance to this compound?
Based on its known cellular targets, potential resistance mechanisms can be categorized as follows:
-
Alterations to the Cell Membrane: Changes in the composition or permeability of the bacterial cell membrane could hinder the ability of PBP to act as a protonophore.[1][2][3][4]
-
Efflux Pumps: Bacteria may upregulate or acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular targets.[1]
-
Target Modification: Mutations in the bacterial genes encoding the target myosin-like proteins could alter the binding site of this compound, reducing its inhibitory effect.
-
Target Protection: Bacteria might produce molecules that bind to the myosin-like target, protecting it from inhibition by this compound.
-
Enzymatic Inactivation: While less likely for a synthetic compound, bacteria could theoretically evolve enzymes that chemically modify and inactivate this compound.
Q4: How can I proactively address the potential for resistance development in my experiments?
Several strategies can be employed to mitigate the risk of resistance development:
-
Use of Appropriate Concentrations: Employ the minimum inhibitory concentration (MIC) or effective concentration to minimize selective pressure.
-
Combination Therapy: Using this compound in combination with other antibiotics with different mechanisms of action can reduce the likelihood of resistance emerging.
-
Good Laboratory Practices: Adhere to sterile techniques to prevent contamination and the introduction of resistant organisms.
-
Regular Susceptibility Testing: Periodically monitor the susceptibility of your bacterial strains to this compound to detect any shifts in MIC values.
Troubleshooting Guides
Problem 1: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound.
This may indicate the development of low-level resistance.
Troubleshooting Steps:
-
Confirm the MIC: Re-run the MIC assay using a freshly prepared stock of this compound and a new bacterial culture to rule out experimental error.
-
Investigate Membrane-Based Resistance:
-
Membrane Potential Assay: A change in membrane potential could suggest alterations in membrane composition or function.
-
Efflux Pump Inhibition: Perform checkerboard assays with known efflux pump inhibitors (EPIs) to see if the MIC of PBP is restored. A synergistic effect suggests the involvement of efflux pumps.
-
-
Investigate Target-Based Resistance:
-
ATPase Activity Assay: Compare the ATPase activity of lysates from the potentially resistant strain and the parental strain in the presence of PBP. Reduced inhibition in the resistant strain could indicate target modification.
-
Gene Sequencing: Sequence the genes of potential myosin-like targets in the resistant strain to identify mutations that may alter the PBP binding site.
-
-
Consider Combination Therapy: Explore synergistic combinations with other antibiotics to overcome potential resistance.
Problem 2: Sudden loss of susceptibility to this compound.
This could be due to the acquisition of a high-level resistance mechanism.
Troubleshooting Steps:
-
Isolate and Characterize the Resistant Strain: Ensure the resistant phenotype is stable by sub-culturing the bacteria in the absence of PBP for several generations and then re-testing the MIC.
-
Molecular Analysis:
-
PCR and Sequencing: Use PCR to screen for known resistance genes (e.g., efflux pumps) that may have been acquired. Whole-genome sequencing can provide a comprehensive view of all genetic changes.
-
Gene Expression Analysis: Use RT-qPCR to investigate the upregulation of genes encoding efflux pumps or other potential resistance-conferring proteins.
-
-
Evaluate Combination Therapy: Test a panel of antibiotics in combination with this compound using a checkerboard assay to identify synergistic interactions that can restore activity.
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This method is used to assess the interaction between this compound and another antimicrobial agent.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration at least 10 times the expected MIC.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Serially dilute this compound along the x-axis and the partner antibiotic along the y-axis.
-
Inoculate: Add a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to each well.
-
Incubate: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of aB alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent
-
FICI > 4: Antagonism
-
-
Data Presentation:
| Combination | MIC of PBP (alone) (µM) | MIC of Drug X (alone) (µg/mL) | MIC of PBP (in combination) (µM) | MIC of Drug X (in combination) (µg/mL) | FICI | Interpretation |
| PBP + Antibiotic A | ||||||
| PBP + Efflux Pump Inhibitor B |
Protocol 2: Bacterial Membrane Potential Assay
This assay measures changes in the electrical potential across the bacterial membrane.
Methodology:
-
Prepare Bacterial Suspension: Grow bacteria to the mid-logarithmic phase and resuspend in a suitable buffer (e.g., PBS with a carbon source).
-
Add Voltage-Sensitive Dye: Add a fluorescent membrane potential indicator dye (e.g., DiSC3(5)) to the bacterial suspension and incubate to allow the dye to equilibrate.
-
Establish Baseline: Measure the baseline fluorescence using a fluorometer or a fluorescence microscope.
-
Add this compound: Add varying concentrations of this compound to the bacterial suspension.
-
Monitor Fluorescence: Record the change in fluorescence over time. Depolarization of the membrane will cause a change in the dye's fluorescence intensity.
-
Positive Control: Use a known protonophore like CCCP as a positive control for membrane depolarization.
Data Presentation:
| Strain | Treatment | Concentration (µM) | Change in Fluorescence (%) |
| Parental Strain | This compound | ||
| Potentially Resistant | This compound | ||
| Parental Strain | CCCP (Positive Control) |
Protocol 3: ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by bacterial cell lysates.
Methodology:
-
Prepare Cell Lysates: Grow parental and potentially resistant bacterial strains to the mid-logarithmic phase, harvest the cells, and prepare cell-free lysates.
-
Prepare Reaction Mixture: Prepare a reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the ATPase reaction.
-
Add this compound: For inhibition studies, pre-incubate the cell lysate with varying concentrations of this compound before adding ATP.
-
Measure Phosphate Release: At different time points, measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).
-
Calculate ATPase Activity: Determine the rate of Pi release per unit of protein.
Data Presentation:
| Strain | PBP Concentration (µM) | ATPase Activity (nmol Pi/min/mg protein) | % Inhibition |
| Parental Strain | 0 | 0 | |
| [Concentration 1] | |||
| [Concentration 2] | |||
| Potentially Resistant | 0 | 0 | |
| [Concentration 1] | |||
| [Concentration 2] |
Visualizations
Caption: Potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for investigating PBP resistance.
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance in Bacteria: An Evolutionary Approach [openmicrobiologyjournal.com]
Optimizing the conditions for the Suzuki-Miyaura coupling step in Pentabromopseudilin synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the Suzuki-Miyaura coupling step in the synthesis of Pentabromopseudilin and related polyhalogenated pyrrole-containing marine natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki-Miyaura coupling step for this compound synthesis?
The key challenges arise from the unique structure of the polybrominated pyrrole core. The multiple bromine substituents create a highly electron-deficient aromatic system, which can affect the rate of oxidative addition.[1] Furthermore, the presence of multiple potential reaction sites requires careful control to ensure selective mono-coupling. Catalyst inhibition by the nitrogen-containing heterocycle can also be a concern, necessitating the use of specialized, robust catalyst systems.[2]
Q2: Which type of boron reagent is recommended for this reaction: a boronic acid or a boronic ester?
For coupling with polyhalogenated heterocycles, using a boronic ester, such as a pinacol ester, is highly recommended.[3] Boronic acids are prone to degradation and side reactions like protodeboronation and homocoupling, especially under reaction conditions.[3][4] Pinacol esters offer greater stability, are often easier to purify, and can lead to more reproducible results.
Q3: Is water necessary in the reaction mixture?
The role of water is complex and solvent-dependent. In many Suzuki-Miyaura reactions, a small amount of water is beneficial, particularly when using boronic acids or certain inorganic bases like K₃PO₄, as it can facilitate the formation of the active boronate species. However, anhydrous conditions can also be successful, especially with boronic esters and soluble organic bases, and may offer faster reaction times. For polyhalogenated substrates, where side reactions are a concern, starting with a carefully controlled anhydrous or minimally aqueous system is a reasonable approach.
Q4: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is critical for success. For challenging substrates like electron-deficient polybrominated pyrroles, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Highly active catalyst systems employing bulky, electron-rich phosphine ligands are generally required. Ligands such as SPhos or XPhos, often used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are known to be effective for difficult cross-coupling reactions involving heteroaryl halides.
Troubleshooting Guide
Issue 1: Low to No Product Yield, Starting Materials Recovered
-
Potential Cause 1: Inactive Catalyst System. The oxidative addition to the electron-deficient tetrabromopyrrole is often the rate-limiting step. The chosen catalyst may not be active enough to facilitate this.
-
Recommended Solution: Switch to a more active catalyst system. Use a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand. Screen different ligands to find the optimal choice. Increasing the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%) may also improve conversion.
-
-
Potential Cause 2: Inadequate Reaction Temperature. The reaction may require higher thermal energy to overcome the activation barrier for oxidative addition.
-
Recommended Solution: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for any signs of product or starting material decomposition. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields in shorter times.
-
-
Potential Cause 3: Poor Base Activation. The base is crucial for activating the boronic ester to facilitate transmetalation. If the base is not sufficiently soluble or reactive, the catalytic cycle will stall.
-
Recommended Solution: Ensure the base is finely powdered and dry to maximize its surface area and reactivity. Consider switching to a stronger or more soluble base. While carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are common, phosphates (K₃PO₄) are often superior for challenging couplings.
-
Issue 2: Significant Formation of Homocoupled Boronic Ester Byproduct
-
Potential Cause 1: Oxygen in the Reaction Mixture. The palladium(0) catalyst is highly sensitive to oxygen. The presence of oxygen can lead to the formation of Pd(II) species that promote the homocoupling of the boronic ester (Glaser coupling).
-
Recommended Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as sparging with inert gas or freeze-pump-thaw cycles.
-
-
Potential Cause 2: Suboptimal Base. The choice of base can influence the rate of competing side reactions.
-
Recommended Solution: Hard, non-nucleophilic bases like potassium acetate (KOAc) have been shown to suppress the competitive Suzuki-Miyaura coupling that can occur during Miyaura borylation, a principle that can be applied here to minimize unwanted coupling.
-
Issue 3: Dehalogenation of the this compound Precursor
-
Potential Cause 1: Hydride Source in the Reaction Mixture. After oxidative addition, the resulting palladium-aryl complex may react with a source of hydride, leading to reduction (dehalogenation) instead of coupling. This can originate from the solvent, base, or impurities.
-
Recommended Solution: Avoid bases that can act as hydride donors. Use high-purity, anhydrous solvents. If using THF, ensure it is free of peroxides. Switching to a different solvent system, such as dioxane or toluene, may be beneficial.
-
-
Potential Cause 2: Slow Transmetalation. If the transmetalation step is slow relative to other pathways, the intermediate palladium-aryl complex has a longer lifetime, increasing the probability of undergoing side reactions like dehalogenation.
-
Recommended Solution: Optimize conditions to accelerate transmetalation. This can involve changing the base (e.g., to Cs₂CO₃ or K₃PO₄), which plays a key role in this step, or adjusting the solvent system.
-
Data Presentation: Reaction Condition Screening
Optimizing the Suzuki-Miyaura coupling often requires screening various components. The tables below summarize typical starting points and reported yields for analogous challenging couplings.
Table 1: Screening of Palladium Catalysts and Ligands for Heteroaryl Coupling
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Low/Variable | |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ | DME/H₂O | 80 | Moderate to Good | |
Table 2: Effect of Base and Solvent on Coupling Yield
| Entry | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (2) | THF/H₂O (4:1) | 75 | Moderate | |
| 2 | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 | 40 | |
| 3 | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85 | |
| 4 | K₃PO₄ (3) | Toluene | 110 | Good |
| 5 | KOAc (3) | 1,4-Dioxane | 80 | Variable | |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Tetrabromopyrrole
This protocol provides a robust starting point for the coupling reaction.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 2,3,4,5-tetrabromo-1H-pyrrole (1.0 equiv.), the desired vinylboronic acid pinacol ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reaction Assembly: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. If required, add a minimal amount of degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,3,4,5-Tetrabromo-1H-pyrrole
This precursor is essential for the synthesis. While multiple methods exist, a common approach involves the direct bromination of pyrrole.
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pyrrole (1.0 equiv.) in a suitable solvent such as glacial acetic acid or ethanol. Cool the flask in an ice bath (0 °C).
-
Bromine Addition: Slowly add a solution of bromine (4.0-4.5 equiv.) in the same solvent to the stirred pyrrole solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into a large volume of ice water. The solid 2,3,4,5-tetrabromo-1H-pyrrole will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any acid, and then dry under vacuum. The product can be further purified by recrystallization if necessary.
Visualization
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions in the context of this compound synthesis.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refinement of HPLC Methods for the Separation of Pentabromopseudilin and its Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the separation of Pentabromopseudilin and its analogues.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of this compound and similar polybrominated compounds.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Secondary Silanol Interactions: Residual silanols on the silica-based column packing can interact with the polar functional groups of this compound. | - Use a highly end-capped column. - Lower the mobile phase pH: Add a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol ionization.[1] - Use a mobile phase with a competing base: For example, a low concentration of triethylamine (TEA). |
| - Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or sample concentration. | |
| - Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening. | - Use tubing with a smaller internal diameter and keep the length to a minimum. | |
| Poor Peak Shape (Fronting) | - Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| - Column Overload: High sample concentration can lead to fronting. | - Dilute the sample. | |
| Split Peaks | - Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can obstruct the frit. | - Reverse flush the column (if permitted by the manufacturer). - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. |
| - Column Void: A void or channel has formed at the head of the column. | - Replace the column. - Use a guard column to protect the analytical column. | |
| Variable Retention Times | - Inconsistent Mobile Phase Composition: Improper mixing or evaporation of volatile solvents. | - Prepare fresh mobile phase daily. - Ensure the mobile phase is thoroughly degassed. - Use a temperature-controlled column compartment. [2] |
| - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Increase the equilibration time between injections, especially after a gradient. | |
| Baseline Noise or Drift | - Air Bubbles in the System: Air trapped in the pump, detector, or tubing. | - Thoroughly degas the mobile phase. - Purge the pump to remove any trapped air. |
| - Contaminated Mobile Phase or Column: Impurities in the solvents or a contaminated column. | - Use high-purity HPLC-grade solvents. - Flush the column with a strong solvent. | |
| - Detector Lamp Failure: The detector lamp is nearing the end of its lifespan. | - Replace the detector lamp. |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating this compound and its analogues?
A1: Due to the hydrophobic and polybrominated nature of this compound, a reversed-phase (RP) column is the most appropriate choice. A C18 or C8 column with high carbon loading and robust end-capping is recommended to minimize interactions with residual silanols and provide good retention. For complex mixtures or closely related analogues, a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) can provide higher resolution.
Q2: What mobile phase composition should I start with for method development?
A2: A good starting point for a reversed-phase separation of this compound would be a gradient elution with acetonitrile and water, both containing a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[1] A typical starting gradient could be from 50% acetonitrile to 100% acetonitrile over 20-30 minutes. The gradient can then be optimized to improve the resolution of target compounds.
Q3: How can I improve the resolution between closely eluting analogues of this compound?
A3: To improve resolution, you can try the following:
-
Optimize the gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Small changes in pH can affect the ionization state of the analytes and their interaction with the stationary phase, thus altering retention and selectivity.
-
Lower the flow rate: This can increase the efficiency of the separation, leading to sharper peaks and better resolution.
-
Use a longer column or a column with a smaller particle size.
Q4: My sample of this compound is not very soluble. What is the best way to prepare it for injection?
A4: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase and strong enough to fully dissolve the analyte. If the initial mobile phase is too weak, you can dissolve the sample in a slightly stronger solvent, but be mindful that this can affect peak shape. Using a small volume of a strong, compatible solvent like methanol or acetonitrile is a common practice. Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.
Experimental Protocols
The following is a general starting protocol for the HPLC separation of polybrominated marine natural products like this compound. This method should be further optimized for your specific application.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | Reversed-phase C18 or C8, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 280 nm (or scan for optimal wavelength with DAD) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1 mg).
-
Dissolve the sample in 1 mL of methanol or acetonitrile.
-
Vortex the sample to ensure it is fully dissolved.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
Quantitative Data Summary
The following table summarizes typical performance data that can be expected from a well-optimized HPLC method for brominated phenols, which can serve as a benchmark for methods developed for this compound and its analogues.
| Compound Type | Retention Time (min) | **Linearity (R²) ** | LOD (µg/mL) | LOQ (µg/mL) |
| Monobromophenol | 5 - 10 | > 0.999 | 0.01 - 0.05 | 0.03 - 0.15 |
| Dibromophenol | 10 - 15 | > 0.999 | 0.01 - 0.04 | 0.03 - 0.12 |
| Tribromophenol | 15 - 20 | > 0.999 | 0.02 - 0.06 | 0.06 - 0.18 |
Data is illustrative and based on typical values for brominated phenols. Actual values for this compound and its analogues will need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common HPLC separation problems.
Signaling Pathway: this compound Inhibition of TGF-β Signaling
This compound has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway by promoting the degradation of the type II TGF-β receptor (TβRII).[2][3] This is mediated through its inhibitory effect on Myosin Va (MyoVa).
Caption: The inhibitory effect of this compound on the TGF-β signaling pathway.
References
- 1. Mechanism and Specificity of Pentachloropseudilin-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with the pH-dependent cytotoxicity of compounds like Pentabromopseudilin in experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the pH-dependent cytotoxicity of compounds like Pentabromopseudilin (PBP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PBP) is a marine-derived natural product known for its potent antibiotic, antitumor, and antifungal activities.[1] It is a highly halogenated pyrrole compound.[1] Its cytotoxic effects are attributed to at least two primary mechanisms:
-
Myosin Inhibition: PBP is an inhibitor of myosin motor proteins, particularly myosin Va (MyoVa).[2][3] This can disrupt various cellular processes, including intracellular trafficking.
-
Protonophore Activity: PBP can act as a protonophore, transporting protons across biological membranes.[4] This can dissipate the proton motive force and lower intracellular pH, leading to cellular stress and death.
Q2: Why is the cytotoxicity of this compound pH-dependent?
The pH-dependence of PBP's cytotoxicity is likely linked to its protonophore activity. The ability of PBP to transport protons can be influenced by the extracellular pH, potentially leading to enhanced activity in more acidic environments. This can result in a more pronounced disruption of intracellular pH homeostasis and, consequently, greater cytotoxicity.
Q3: I've noticed a rapid color change in my cell culture medium (to yellow) after adding PBP. What could be the cause?
A rapid shift to a yellow color in standard cell culture media (which typically contains phenol red pH indicator) signifies a drop in pH. While PBP's protonophore activity can contribute to intracellular acidification, a rapid and pronounced change in the bulk medium pH is often indicative of bacterial contamination. Bacterial metabolism can quickly acidify the medium. It is crucial to perform sterility tests on your compound stock and cell cultures to rule out contamination.
Q4: My cells show increased signs of stress and death at lower media pH even without the compound. How do I control for this?
It is essential to have proper controls in your experiment. You should always include a "vehicle-only" control group at each pH value you are testing. This will allow you to distinguish the cytotoxic effects of the compound from the effects of the altered pH on the cells.
Q5: How does PBP affect signaling pathways?
PBP has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway. It does so by reducing the cell-surface expression of the type II TGF-β receptor (TβRII) and promoting its degradation in lysosomes. This action is linked to its inhibition of Myosin Va, which is involved in the trafficking of the receptor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cytotoxicity results between experiments. | 1. Inconsistent pH of the culture medium. 2. Fluctuation in incubator CO2 levels. 3. Degradation of the compound stock solution. 4. Mycoplasma contamination. | 1. Prepare fresh medium for each experiment and verify the pH before use. 2. Ensure the CO2 incubator is properly calibrated and maintained. 3. Prepare fresh dilutions of the compound from a properly stored stock for each experiment. 4. Regularly test cell lines for mycoplasma contamination. |
| High background cytotoxicity in vehicle controls at low pH. | 1. The cell line is sensitive to acidic conditions. 2. The buffer used to adjust the pH is toxic at the concentration used. | 1. Characterize the pH tolerance of your cell line before conducting the main experiment. 2. Use a biocompatible buffer (e.g., HEPES in addition to the bicarbonate system) and ensure the final concentration is not cytotoxic. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of the compound at certain pH values. 2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Test the solubility of the compound in the medium at different pH values before the experiment. 2. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all conditions. |
| Unexpected morphological changes in cells. | 1. Cytotoxic effect of the compound. 2. Effect of altered pH on cell morphology. 3. Contamination (bacterial, fungal, or mycoplasma). | 1. Correlate morphological changes with cytotoxicity data. 2. Observe cells in vehicle control groups at each pH to understand pH-induced morphological changes. 3. Visually inspect cultures for signs of contamination and perform specific tests if suspected. |
Quantitative Data
The following table provides hypothetical IC50 values for this compound at different extracellular pH values to illustrate the expected trend of pH-dependent cytotoxicity. This data is for illustrative purposes only and should be experimentally determined for your specific cell line and conditions.
| Cell Line | pH 7.4 | pH 7.0 | pH 6.6 |
| Hypothetical Cancer Cell Line A | 5.2 µM | 2.8 µM | 1.1 µM |
| Hypothetical Non-cancerous Cell Line B | 12.8 µM | 8.5 µM | 4.3 µM |
Experimental Protocols
Protocol for Assessing pH-Dependent Cytotoxicity
This protocol outlines the steps to determine the cytotoxicity of a compound at different pH values using a standard MTT assay.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
Vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Sterile 1M HCl and 1M NaOH for pH adjustment
-
HEPES buffer (1M sterile stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Calibrated pH meter
2. Media Preparation and pH Adjustment:
-
Prepare the complete cell culture medium.
-
To create media with different pH values, aliquot the medium and add a suitable buffering agent like HEPES (e.g., to a final concentration of 25 mM) to provide better pH stability.
-
Carefully adjust the pH of each aliquot to the desired values (e.g., 7.4, 7.0, 6.6) using sterile 1M HCl or 1M NaOH.
-
Monitor the pH using a calibrated pH meter in a sterile biosafety cabinet.
-
Sterile-filter the pH-adjusted media through a 0.22 µm filter.
-
Pre-warm the media to 37°C before use.
3. Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of standard complete medium (pH 7.4).
-
Incubate for 24 hours to allow for cell attachment.
4. Compound Treatment:
-
After 24 hours, carefully remove the standard medium.
-
Replace it with 100 µL of the pre-warmed, pH-adjusted media.
-
Prepare serial dilutions of this compound in each of the pH-adjusted media.
-
Add the compound dilutions to the respective wells. Include vehicle-only controls for each pH.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
5. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle-treated control at each respective pH.
-
Calculate the percentage of cell viability for each concentration and pH.
-
Determine the IC50 value at each pH using a suitable software.
Visualizations
Caption: Experimental workflow for assessing pH-dependent cytotoxicity.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
Caption: PBP inhibits TGF-β signaling via Myosin Va inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectra of Pentabromopseudilin and Pyrrolomycins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of two classes of halogenated pyrrole-containing natural products: Pentabromopseudilin and the Pyrrolomycins. The information presented is collated from various scientific studies to offer a comprehensive overview for researchers in the fields of microbiology and antibiotic drug discovery.
Overview of the Compounds
This compound , a highly brominated pyrrole derivative, was first isolated from the marine bacterium Pseudomonas bromoutilis. It is a member of the pseudilin class of natural products and is known for its potent biological activities, including antibacterial, antifungal, and antitumor effects.
Pyrrolomycins are a broader class of polyhalogenated pyrrole antibiotics produced by various species of Actinosporangium and Streptomyces. This family includes several members such as Pyrrolomycin A, B, C, D, and F, each with distinct substitution patterns on the pyrrole and phenyl rings, which influence their biological activity.
Antibacterial Spectrum: A Quantitative Comparison
The antibacterial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the reported MIC values for this compound and various Pyrrolomycins against a range of Gram-positive and Gram-negative bacteria.
Note: The data presented below is compiled from multiple studies. Direct comparison should be made with caution as experimental conditions such as bacterial strains, growth media, and incubation times may have varied between studies.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | NCTC8325 | 0.016 | ~0.029 |
| Staphylococcus aureus (MRSA) | ATCC 29213 | 0.02 - 0.04 | ~0.036 - 0.072 |
| Bacillus subtilis | 168 | 0.016 | ~0.029 |
Data compiled from multiple sources.[1][2]
Table 2: Antibacterial Spectrum of Various Pyrrolomycins
| Compound | Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) |
| Pyrrolomycin A | Staphylococcus aureus | - | - | 0.55 - 69.1 |
| Escherichia coli | - | - | 0.55 - 69.1 | |
| Pyrrolomycin B | Staphylococcus aureus | - | - | 0.28 - 35.11 |
| Escherichia coli | - | - | 0.28 - 35.11 | |
| Pyrrolomycin C | Staphylococcus aureus | - | <0.004 - 0.03 | <0.01 - 0.08 |
| Streptococcus pneumoniae | - | 0.05 | ~0.14 | |
| Escherichia coli | - | >100 | >278 | |
| Pyrrolomycin D | Staphylococcus aureus | - | <0.001 - 0.008 | <0.002 - 0.018 |
| Streptococcus pneumoniae | - | 0.012 | ~0.027 | |
| Escherichia coli | - | 2 - 4 | 4.34 - 8.68 | |
| Dioxapyrrolomycin | Staphylococcus aureus | - | - | 0.077 - 0.64 |
| Enterococcus faecalis | - | - | 0.077 - 0.64 |
Data compiled from multiple sources.[3][4][5]
Mechanism of Action: Protonophores
Both this compound and Pyrrolomycins are believed to exert their primary antibacterial effect by acting as protonophores. This mechanism involves the transport of protons across the bacterial cytoplasmic membrane, disrupting the proton motive force (PMF). The PMF is crucial for essential cellular processes such as ATP synthesis, nutrient transport, and flagellar motility. By dissipating the proton gradient, these compounds effectively uncouple oxidative phosphorylation, leading to energy depletion and ultimately, bacterial cell death.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antibacterial activity of a compound. The following is a generalized protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Bacterial Culture: A fresh overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
- Test Compounds: Stock solutions of this compound and Pyrrolomycins prepared in a suitable solvent (e.g., DMSO) and then diluted in MHB.
- 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Serial Dilution of Test Compounds:
- In the 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds and to a positive control well (containing only inoculum and broth).
- A negative control well (containing only broth) should also be included to check for contamination.
5. Incubation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
6. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Mechanism of action of protonophores in disrupting the proton motive force.
References
- 1. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antibacterial Potential of Pentabromopseudilin Analogues: A Comparative Guide
A detailed analysis of the structure-activity relationships of synthetic pentabromopseudilin analogues reveals critical insights for the development of potent antibacterial agents. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the ongoing battle against antibiotic resistance.
This compound, a marine natural product, has garnered significant attention for its potent antibacterial activity, particularly against Gram-positive pathogens.[1] Its unique halogenated pyrrole-phenol structure serves as a promising scaffold for the development of new antibiotics. This guide delves into the structure-activity relationship (SAR) studies of synthetic this compound analogues, offering a clear comparison of their performance and the underlying chemical principles governing their biological activity.
Comparative Analysis of Antibacterial Activity and Cytotoxicity
The antibacterial efficacy of this compound and its analogues is primarily attributed to their ability to act as protonophores, dissipating the proton motive force across bacterial membranes.[2] This mechanism is critically dependent on the presence of halogen atoms and acidic proton-donating groups (phenol O-H or pyrrole N-H).[2] The following table summarizes the in vitro activity of key analogues against Gram-positive bacteria and their cytotoxicity against human cell lines.
| Compound | Structure | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) vs S. aureus NCTC8325[2] | MIC (µg/mL) vs B. subtilis 168[2] | IC50 (µg/mL) vs HeLa Cells | IC50 (µg/mL) vs A549 Cells | IC50 (µg/mL) vs MRC5 Cells |
| This compound (PBP) | 2-(2,4-dibromophenyl)-3,4,5-tribromo-1H-pyrrole | Br | Br | Br | Br | Br | 0.016 | 0.016 | 0.63 | 4.17 | 0.15 |
| Pentachloropseudilin (PCP) | 2-(2,4-dichlorophenyl)-3,4,5-trichloro-1H-pyrrole | Cl | Cl | Cl | Cl | Cl | 0.004 | 0.004 | 4.20 | 13.63 | 1.69 |
| Monodeoxypyoluteorin | 4,5-dichloro-2-(2,4-dihydroxyphenyl)-1H-pyrrole | Cl | Cl | H | H | OH | 2 | 16 | NT | NT | NT |
| Analogue 5 | 2-phenyl-1H-pyrrole | H | H | H | H | H | >64 | >64 | >64 | >64 | >64 |
| Analogue 6 | 2-(4-hydroxyphenyl)-1H-pyrrole | H | H | H | OH | H | >64 | >64 | NT | NT | NT |
| Analogue 7 | 2-(2,4-dihydroxyphenyl)-1H-pyrrole | H | H | H | OH | OH | >64 | >64 | NT | NT | NT |
NT: Not Tested
The data clearly demonstrates that the high degree of halogenation is crucial for potent antibacterial activity. Both this compound and its chlorinated analogue, pentachloropseudilin, exhibit exceptionally low Minimum Inhibitory Concentrations (MICs). In contrast, the non-halogenated analogues (5, 6, and 7) are devoid of any significant antibacterial activity, with MIC values exceeding 64 µg/mL. Monodeoxypyoluteorin, a partially halogenated analogue, shows moderate activity, further highlighting the importance of the halogen substituents.
While potent, the natural products also exhibit significant cytotoxicity against both cancerous (HeLa, A549) and non-cancerous (MRC5) human cell lines, a factor that needs to be addressed in future drug development efforts. Other structural modifications, such as the introduction of a carbonyl group between the phenyl and pyrrole rings, have been reported to increase activity against Escherichia coli and Bacillus subtilis, whereas N-methylation is detrimental to antibacterial efficacy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (S. aureus or B. subtilis) is used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The culture is incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship Workflow
The following diagram illustrates the key structural modifications and their impact on the antibacterial activity of this compound analogues.
Caption: Key structural modifications of this compound and their resulting antibacterial activity.
This guide underscores the critical role of the halogen atoms in the antibacterial activity of this compound analogues. While these compounds are highly potent, their associated cytotoxicity necessitates further medicinal chemistry efforts to develop derivatives with an improved therapeutic index. The insights provided herein offer a solid foundation for the rational design of novel and effective antibacterial agents based on the this compound scaffold.
References
A Comparative Guide to Myosin Inhibitors: Pentabromopseudilin, Blebbistatin, and MyoVin-1
For Researchers, Scientists, and Drug Development Professionals
Myosins, a superfamily of actin-dependent molecular motors, are integral to a multitude of cellular processes, from muscle contraction to intracellular transport and cell division.[1] The development of specific inhibitors for different myosin isoforms has provided invaluable tools for dissecting their complex functions and offers therapeutic potential for a range of diseases. This guide provides an objective comparison of three prominent myosin inhibitors: Pentabromopseudilin, Blebbistatin, and MyoVin-1, focusing on their performance, target specificity, and the experimental data that define their utility.
At a Glance: Key Characteristics of Myosin Inhibitors
| Feature | This compound (PBP) | Blebbistatin | MyoVin-1 |
| Primary Target | Myosin V[2] | Myosin II[3] | Myosin V[2] |
| Mechanism of Action | Allosteric, noncompetitive inhibitor. Reduces ATP binding, ATP hydrolysis, and ADP dissociation rates. | Uncompetitive inhibitor. Binds to a hydrophobic pocket in the motor domain, hindering phosphate release. | Uncompetitive inhibitor. Blocks ADP release from the actomyosin complex. |
| Potency (IC50/Ki) | IC50 ≈ 1.2 µM for myosin Va. | IC50 ≈ 0.5 - 5 µM for nonmuscle and striated muscle myosin II. | Ki ≈ 6 µM for myosin V. |
| Key Advantages | Potent inhibitor of myosin V. | High specificity for myosin II isoforms. | Highly selective for myosin V over other isoforms. |
| Limitations | Off-target effects on other myosin isoforms (myosin Vb, nonmuscle myosin II, myosin Ie) at higher concentrations. | Phototoxic and fluorescent, limiting its use in live-cell imaging. | Limited data on off-target effects beyond a few tested kinases and myosins. |
Mechanism of Action: A Visual Comparison
The three inhibitors employ distinct strategies to halt the myosin motor. These differing mechanisms provide researchers with a choice of tools to probe specific aspects of the myosin ATPase cycle.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for each inhibitor against various myosin isoforms. It is important to note that these values can vary depending on the specific experimental conditions.
| Myosin Isoform | This compound (IC50) | Blebbistatin (IC50) | MyoVin-1 (Ki) |
| Myosin I | Myosin Ie: ~50 µM | No significant inhibition | Not reported |
| Myosin II | Non-muscle myosin II: ~25 µM | Non-muscle myosin IIA/IIB: 0.5 - 5 µM | <10% inhibition at 50 µM |
| Skeletal muscle myosin II: ~25 µM | Skeletal & Cardiac muscle myosin II: 0.5 - 5 µM | ||
| Smooth muscle myosin II | ~80 µM | ||
| Myosin V | Myosin Va: 1.2 µM | No significant inhibition | ~6 µM |
| Myosin Vb: ~20 µM | |||
| Myosin Vc: 280 ± 60 nM | |||
| Myosin VI | Not reported | Not reported | <10% inhibition at 50 µM |
| Myosin X | Not reported | No significant inhibition | Not reported |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize these myosin inhibitors.
Actin-Activated Mg²⁺-ATPase Assay
This assay directly measures the enzymatic activity of myosin and is a fundamental method for determining the inhibitory potency of a compound.
Objective: To quantify the concentration-dependent inhibition of myosin ATPase activity.
Materials:
-
Purified myosin protein (e.g., specific isoform of interest)
-
F-actin
-
ATP
-
Assay buffer (e.g., 20 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM DTT)
-
Inhibitor stock solutions (in DMSO)
-
Phosphate detection reagent (e.g., malachite green-based or [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the myosin inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Reaction Setup: In a microplate or microfuge tubes, prepare a reaction mixture containing myosin and F-actin in the assay buffer.
-
Inhibitor Addition: Add the various concentrations of the inhibitor to the reaction mixtures. Include a DMSO-only control.
-
Incubation: Incubate the mixtures for a defined period at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the ATPase reaction by adding a known concentration of ATP.
-
Reaction Quenching and Detection:
-
Malachite Green Method: After a specific time, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based reagent and a microplate reader.
-
Radiolabeled ATP Method: If using [γ-³²P]ATP, stop the reaction at various time points by adding a quenching solution (e.g., acid). Separate the unreacted [γ-³²P]ATP from the released ³²Pi using an organic extraction and quantify the ³²Pi using a scintillation counter.
-
-
Data Analysis: Plot the rate of Pi release as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
In Vitro Motility Assay
This assay provides a visual and quantitative measure of myosin's motor function by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Objective: To determine the effect of inhibitors on the velocity of actin filament translocation by myosin.
Materials:
-
Purified myosin protein
-
Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)
-
ATP
-
Motility buffer (e.g., 25 mM imidazole, pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM DTT)
-
Inhibitor stock solutions (in DMSO)
-
Flow cell (constructed from a microscope slide and coverslip)
-
Fluorescence microscope with a sensitive camera (e.g., TIRF microscope)
-
Image analysis software for filament tracking
Procedure:
-
Flow Cell Preparation: Coat the inner surface of the flow cell with myosin. Block any non-specific binding sites with a protein like BSA.
-
Actin Introduction: Introduce the fluorescently labeled F-actin into the flow cell.
-
Initiation of Motility: Infuse the motility buffer containing ATP and the desired concentration of the inhibitor into the flow cell.
-
Image Acquisition: Observe and record the movement of the actin filaments using the fluorescence microscope.
-
Data Analysis: Use image analysis software to track the movement of individual filaments and calculate their velocities. Compare the velocities at different inhibitor concentrations to the control to determine the inhibitory effect.
References
Validating the Allosteric Binding Site of Pentabromopseudilin on Myosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pentabromopseudilin (PBP), an allosteric inhibitor of myosin, with other related compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant pathways and workflows to facilitate a deeper understanding of its mechanism of action and the validation of its unique binding site.
Comparative Analysis of Myosin Inhibitors
This compound distinguishes itself from other myosin inhibitors through its novel allosteric binding site and its specific effects on the myosin ATPase cycle. The following table summarizes the quantitative data for PBP and a closely related alternative, Pentachloropseudilin (PCIP).
| Compound | Myosin Isoform(s) | IC50 (µM) | Binding Site | Key Mechanistic Effects |
| This compound (PBP) | Myosin V (potent)[1][2], Myosin II, Myosin I | 1.2 (Chicken Myosin Va)[1][3] | Allosteric site near the tip of the 50-kDa domain[4] | Reduces rates of ATP binding, ATP hydrolysis, and ADP dissociation; reduces coupling between actin and nucleotide binding sites |
| Pentachloropseudilin (PCIP) | Myosin I (potent) | 1-5 (Mammalian Myosin 1c) | Same allosteric pocket as PBP | Allosteric inhibitor of ATPase and motor activity |
Experimental Protocols for Allosteric Binding Site Validation
The validation of the allosteric binding site of this compound on myosin was primarily achieved through X-ray crystallography, supported by kinetic and in silico studies.
X-ray Crystallography
This technique provided direct evidence of the PBP binding site on the myosin motor domain.
-
Objective: To determine the three-dimensional structure of the myosin-PBP complex.
-
Methodology:
-
Protein Expression and Purification: The motor domain of Dictyostelium myosin-2 was expressed and purified.
-
Complex Formation: The purified myosin motor domain was incubated with Mg2+-ADP-meta-vanadate (a transition state analog) and this compound to form a stable complex.
-
Crystallization: The complex was crystallized using vapor diffusion or other suitable crystallization techniques.
-
Data Collection: The crystals were exposed to a high-intensity X-ray beam, and the diffraction data were collected.
-
Structure Determination and Refinement: The diffraction data were processed to determine the electron density map. The atomic model of the myosin-PBP complex was built into the electron density and refined to high resolution.
-
-
Key Finding: The electron density for PBP was unambiguous and showed it binding to a previously unknown allosteric site near the tip of the 50-kDa domain, 16 Å from the nucleotide-binding site and 7.5 Å away from the blebbistatin-binding pocket.
Transient Kinetic Assays
These assays were used to understand the functional consequences of PBP binding on the myosin ATPase cycle.
-
Objective: To measure the rate constants of individual steps in the myosin ATPase cycle in the presence and absence of PBP.
-
Methodology:
-
Stopped-Flow Fluorescence Spectroscopy: This technique was used to measure the rates of ATP binding and ADP release using fluorescent nucleotide analogs (e.g., mant-ATP, mant-ADP).
-
Quench-Flow Technique: This method was employed to measure the rate of ATP hydrolysis by rapidly mixing myosin with radiolabeled ATP and then quenching the reaction at various time points.
-
-
Key Finding: PBP-induced reductions in the rate constants for ATP binding, ATP hydrolysis, and ADP dissociation extend the time required per myosin ATPase cycle.
In Silico Modeling and Docking
Computational methods were used to predict and analyze the binding mode of PBP and to understand the structural basis for its isoform selectivity.
-
Objective: To model the interaction of PBP with different myosin isoforms and to identify key interacting residues.
-
Methodology:
-
Homology Modeling: Three-dimensional models of myosin isoforms for which crystal structures were not available were generated based on the structures of related myosins.
-
Molecular Docking: PBP was computationally docked into the identified allosteric binding pocket of different myosin models to predict its binding orientation and interactions.
-
-
Key Finding: Molecular modeling predicted the myosin residues interacting with PBP, providing insights into the isoform-specific differences in inhibitory potency.
Visualizations
Myosin ATPase Cycle and PBP Inhibition
The following diagram illustrates the key steps of the myosin ATPase cycle and how this compound allosterically inhibits this process.
Caption: Allosteric inhibition of the myosin ATPase cycle by this compound.
Experimental Workflow for Allosteric Site Validation
This diagram outlines the key experimental steps undertaken to validate the allosteric binding site of this compound on myosin.
Caption: Experimental workflow for the validation of the allosteric binding site.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. The mechanism of this compound inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the protonophore activity of Pentabromopseudilin and marinopyrroles.
A detailed guide for researchers, scientists, and drug development professionals on the protonophoric capabilities of two potent marine-derived antibacterial agents.
In the ongoing search for novel antibiotics to combat drug-resistant pathogens, natural products from marine environments have emerged as a promising source of new chemical entities. Among these, Pentabromopseudilin and the marinopyrrole family of compounds have garnered significant attention for their potent antibacterial activity, particularly against Gram-positive bacteria.[1][2][3] Recent studies have elucidated that a primary mechanism of action for both is the dissipation of the proton motive force (PMF) across bacterial cell membranes through protonophore activity.[1][2] This guide provides a comparative analysis of the protonophore activity of this compound and Marinopyrrole A, presenting key experimental data, detailed protocols, and visual representations of their mechanism and experimental evaluation.
Mechanism of Action: A Shared Proton Shuttle Model
Both this compound and marinopyrroles act as proton shuttles, a mechanism facilitated by their chemical structures which include acidic protons and a high degree of halogenation, contributing to their hydrophobicity. These molecules are proposed to embed within the bacterial cell membrane, where they can pick up protons from the more acidic extracellular environment. They then translocate these protons across the lipid bilayer and release them into the neutral cytoplasm. This process disrupts the essential proton gradient that bacteria use for vital functions such as ATP synthesis and active transport, ultimately leading to cell death. Notably, this antibacterial action does not appear to involve the formation of pores in the cell membrane or disruption of the peptidoglycan layer.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data comparing the biological activities of Marinopyrrole A and this compound. The data highlights their potent antibacterial efficacy, which is directly linked to their protonophore activity.
Table 1: Minimum Inhibitory Concentrations (MICs)
| Compound | Staphylococcus aureus NCTC8325 (μg/mL) | Bacillus subtilis 168 (μg/mL) |
| Marinopyrrole A | 0.25 | 0.125 |
| This compound | 0.016 | 0.016 |
Data sourced from ACS Chemical Biology.
Table 2: Intracellular pH Reduction in S. aureus
| Compound (Concentration) | Change in Intracellular pH (ΔpH) in 10 min |
| Marinopyrrole A (1x MIC) | 0.3 |
| This compound (1x MIC) | 0.2 |
| Marinopyrrole A (4x MIC) | 0.4 |
| This compound (4x MIC) | 0.4 |
Data indicates the drop from an initial intracellular pH of 7.8.
Visualizing the Protonophore Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed protonophore mechanism and a typical experimental workflow for its characterization.
Caption: Proposed protonophore mechanism of this compound (PBP) and Marinopyrrole A (MarA).
Caption: General experimental workflow for comparing protonophore activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of key experimental protocols used to characterize the protonophore activity of this compound and marinopyrroles.
Membrane Depolarization Assay
This assay assesses the ability of a compound to disrupt the membrane potential of bacterial cells.
-
Bacterial Preparation: Staphylococcus aureus is grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS).
-
Dye Loading: The bacterial cells are resuspended in buffer and incubated with a membrane potential-sensitive fluorescent dye, such as DiSC3(5), until a stable baseline fluorescence is achieved. This dye accumulates in polarized membranes, leading to fluorescence quenching.
-
Compound Addition: The test compound (this compound or Marinopyrrole A) is added at various concentrations (typically multiples of its MIC). A known protonophore like CCCP is used as a positive control, and a solvent like DMSO serves as a negative control.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.
-
Data Analysis: The change in fluorescence is recorded and compared between different concentrations of the test compounds and the controls. A significant, dose-dependent increase in fluorescence indicates membrane depolarization activity.
Intracellular pH Measurement
This assay directly measures the impact of the compound on the internal pH of the bacterial cells.
-
Bacterial Preparation: Similar to the membrane depolarization assay, S. aureus is grown and washed.
-
Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM), which becomes fluorescent and trapped inside the cell after hydrolysis by intracellular esterases.
-
Calibration: A calibration curve is generated by resuspending the dye-loaded cells in buffers of known pH and adding a protonophore (like nigericin) to equilibrate the intracellular and extracellular pH.
-
Compound Treatment: Dye-loaded cells are treated with this compound, Marinopyrrole A, a positive control (CCCP), and a negative control (DMSO).
-
Fluorescence Measurement: The fluorescence is measured at two excitation wavelengths, and the ratio of the emission intensities is used to determine the intracellular pH based on the calibration curve.
-
Data Analysis: The change in intracellular pH over time after the addition of the compounds is calculated and compared. A significant drop in intracellular pH is indicative of protonophore activity.
Concluding Remarks
Both this compound and marinopyrroles are potent antibacterial agents that share a common mechanism of action as protonophores. While both effectively disrupt the proton motive force in bacteria, the available data suggests that this compound exhibits greater potency in terms of its minimum inhibitory concentration against the tested bacterial strains. The experimental protocols outlined provide a robust framework for further investigation and comparison of these and other potential protonophore antibiotics. The continued study of such compounds is vital for the development of new strategies to overcome antibiotic resistance.
References
Comparative Efficacy of Pentabromopseudilin Against Drug-Resistant Staphylococcus aureus
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence and spread of multidrug-resistant Staphylococcus aureus (S. aureus), particularly methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), pose a significant threat to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Pentabromopseudilin, a marine-derived halogenated pyrrole antibiotic, has demonstrated potent activity against these challenging pathogens. This guide provides an objective comparison of the efficacy of this compound with established and alternative therapeutic agents, supported by experimental data and detailed methodologies.
Comparative Antibacterial Potency
This compound exhibits remarkable in vitro activity against a range of drug-resistant S. aureus strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and key comparator antibiotics.
Table 1: In Vitro Efficacy of this compound and Comparator Drugs against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.016 - 0.25 | - | - |
| Vancomycin | 0.5 - 2 | 1 | 2[1] |
| Daptomycin | 0.125 - 1 | 0.5[2] | 1[1][2] |
| Linezolid | 0.25 - 3 | 1.5[3] | 2 |
| Ceftaroline | 0.25 - 1 | 1 | 1 |
| Lysostaphin | 0.007 - 2 | 1 | 1 |
Table 2: In Vitro Efficacy against Vancomycin-Intermediate and -Resistant Staphylococcus aureus (VISA/VRSA)
| Compound | Strain Type | MIC Range (µg/mL) |
| This compound | VISA | - |
| Vancomycin | VISA | 4 - 8 |
| VRSA | ≥ 16 | |
| Daptomycin | VISA | - |
| VRSA | - | |
| Linezolid | VISA | 1 - 8 |
| Ceftaroline | VISA/VRSA | 1 (highest observed) |
| Lysostaphin | VISA | 0.015 - 2 |
Cytotoxicity Profile
An essential aspect of drug development is the assessment of a compound's safety profile. While this compound shows potent antibacterial activity, it also exhibits cytotoxicity against human cell lines. Further research is required to establish a therapeutic window that maximizes antibacterial efficacy while minimizing host cell damage.
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Result |
| Human cell lines | - | - | Cytotoxic effects observed |
Note: Specific IC₅₀ values for a range of human cell lines are not consistently reported in the available literature.
Mechanism of Action: A Protonophore
This compound's primary mechanism of antibacterial action is the disruption of the bacterial cell membrane's proton motive force. It acts as a protonophore, a lipid-soluble molecule that transports protons across the membrane, thereby dissipating the electrochemical gradient essential for ATP synthesis and other vital cellular processes.
Caption: this compound acts as a protonophore, shuttling protons across the bacterial membrane.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. The following sections outline the standard protocols for determining antibacterial susceptibility and cytotoxicity.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the S. aureus strain to be tested, grown in appropriate broth (e.g., Mueller-Hinton Broth).
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plate: Sterile, U- or flat-bottomed.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
-
Perform a two-fold serial dilution of the antimicrobial agent in CAMHB across the wells of the microtiter plate to create a range of concentrations.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
References
- 1. Vancomycin and daptomycin minimum inhibitory concentration distribution and occurrence of heteroresistance among methicillin-resistant Staphylococcus aureus blood isolates in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro susceptibility to linezolid in methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to TβRII Degradation: Validating the Downstream Effects of Pentabromopseudilin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pentabromopseudilin (PBrP) and other small molecules in their ability to induce the degradation of the Transforming Growth Factor-β Receptor II (TβRII). The targeted degradation of TβRII is a promising therapeutic strategy for diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis. This document presents supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to TβRII Degradation and the Role of this compound
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of various pathologies. The Type II TGF-β receptor (TβRII) is a transmembrane serine/threonine kinase that initiates the signaling cascade upon ligand binding.[1][2] Consequently, inducing the degradation of TβRII presents a powerful approach to attenuate TGF-β signaling.
This compound (PBrP), a marine-derived natural product, has been identified as a potent inhibitor of TGF-β signaling.[1] Its mechanism of action involves the inhibition of myosin Va (MyoVa), a motor protein involved in intracellular trafficking. This inhibition leads to the rerouting of TβRII to the lysosomal degradation pathway, thereby reducing its cell surface expression and blunting the cellular response to TGF-β.
Comparative Analysis of TβRII Degrading Agents
This section compares the efficacy of this compound (PBrP) with other reported TβRII degrading agents. While direct head-to-head studies are limited, this guide consolidates available data to facilitate a comparative assessment.
| Compound | Mechanism of Action | Target Protein(s) | Effective Concentration/IC50 | Downstream Effects | Reference(s) |
| This compound (PBrP) | Allosteric inhibitor of myosin Va (MyoVa) | MyoVa | IC50 for EMT markers: 0.01-0.2 µM | Inhibits Smad2/3 phosphorylation, blocks TGF-β-induced EMT, promotes TβRII lysosomal degradation. | |
| Pentachloropseudilin (PClP) | Allosteric inhibitor of myosin 1c (Myo1c) | Myo1c | Not explicitly reported for TβRII degradation | Accelerates caveolae-mediated internalization and lysosomal degradation of TβRII. | |
| Pentabromophenol (PBP) | Accelerates caveolae-mediated endocytosis | TβRII | Not explicitly reported for TβRII degradation | Reduces cell surface expression of TβRII, leading to its degradation. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key events in the TGF-β signaling pathway.
Table 1: Dose-Dependent Inhibition of TGF-β-Induced Smad2/3 Phosphorylation by this compound
| Cell Line | PBrP Concentration (µM) | Duration of Treatment | Inhibition of p-Smad2/3 (%) |
| Mv1Lu | 0.01 | 6 h | ~20% |
| 0.1 | 6 h | ~50% | |
| 1 | 6 h | ~90% | |
| A549 | 0.01 | 6 h | ~25% |
| 0.1 | 6 h | ~60% | |
| 1 | 6 h | ~95% | |
| HepG2 | 0.01 | 6 h | ~15% |
| 0.1 | 6 h | ~55% | |
| 1 | 6 h | ~85% | |
| Data are estimated from graphical representations in the cited literature and represent the percentage reduction in TGF-β-stimulated Smad2/3 phosphorylation relative to the TGF-β-treated control. |
Table 2: Time-Dependent Degradation of TβRII by this compound
| Cell Line | PBrP Concentration (µM) | Duration of Treatment (h) | Remaining TβRII (%) |
| Mv1Lu | 0.5 | 1 | ~80% |
| 3 | ~50% | ||
| 6 | ~30% | ||
| Data are estimated from graphical representations in the cited literature and represent the percentage of TβRII protein remaining relative to the untreated control. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Western Blot Analysis for TβRII Degradation and Smad2/3 Phosphorylation
Objective: To quantify the levels of total TβRII and phosphorylated Smad2/3 in response to treatment with TβRII degrading agents.
Materials:
-
Cell lines (e.g., Mv1Lu, A549, HepG2)
-
This compound (or other test compounds)
-
TGF-β1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-TβRII, anti-phospho-Smad2/3, anti-Smad2/3, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of the test compound (e.g., PBrP at 0.01, 0.1, 1 µM) for the desired duration (e.g., 6 hours for Smad2/3 phosphorylation, or a time-course of 1, 3, 6 hours for TβRII degradation).
-
For Smad2/3 phosphorylation analysis, stimulate cells with TGF-β1 (e.g., 100 pM) for 30 minutes before lysis. For TβRII degradation, proceed directly to lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Cell Surface Biotinylation for TβRII Internalization
Objective: To specifically label and quantify cell surface TβRII levels to assess the rate of internalization upon treatment.
Materials:
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Streptavidin-agarose beads
-
Lysis buffer
-
Western blotting reagents (as above)
Procedure:
-
Treat cells with the test compound as described in the western blot protocol.
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS) for 30 minutes at 4°C to label surface proteins.
-
Quench the reaction by washing with quenching solution.
-
Lyse the cells in lysis buffer.
-
Incubate a portion of the cell lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (cell surface) proteins.
-
Wash the beads extensively with lysis buffer.
-
Elute the biotinylated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins and a sample of the total cell lysate by western blotting for TβRII.
Cell Viability Assay
Objective: To assess the cytotoxicity of the test compounds.
Materials:
-
Cell lines
-
Test compounds
-
MTT or MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of concentrations of the test compound for the desired duration (e.g., 24-48 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations: Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and the Action of this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating TβRII Degradation
Caption: Workflow for validating TβRII degradation and downstream effects.
Logical Relationship of this compound's Mechanism
Caption: Mechanism of action for this compound-induced TβRII degradation.
References
- 1. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the selectivity of Pentabromopseudilin for different myosin isoforms.
For researchers in cell biology and drug discovery, the specific inhibition of myosin isoforms is crucial for dissecting cellular processes and developing targeted therapeutics. Pentabromopseudilin (PBP), a marine natural product, has emerged as a potent, reversible, and allosteric inhibitor of myosin's motor activity.[1][2] This guide provides a comprehensive comparison of PBP's selectivity for different myosin isoforms, supported by experimental data and detailed protocols, to aid researchers in assessing its suitability for their studies.
Performance Comparison: PBP vs. Other Myosin Inhibitors
This compound exhibits a distinct selectivity profile compared to other well-known myosin inhibitors like blebbistatin. While blebbistatin primarily targets myosin II isoforms, PBP demonstrates a broader, yet differential, inhibitory activity across multiple myosin classes, with a notable potency towards class V myosins.[1][3]
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), determined through actin-activated ATPase assays. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for this compound and blebbistatin against a range of myosin isoforms.
| Myosin Isoform | Organism | This compound (PBP) IC50 (µM) | Blebbistatin IC50 (µM) |
| Myosin I | |||
| Myosin 1b | Bos taurus (Bovine) | ~1-5 | >50 |
| Myosin 1c | Homo sapiens (Human) | ~1-5 | >50 |
| Myosin II | |||
| Non-muscle Myosin IIA | Gallus gallus (Chicken) | - | 0.5 - 5 |
| Non-muscle Myosin IIB | Gallus gallus (Chicken) | - | 0.5 - 5 |
| Striated Muscle Myosin II | Oryctolagus cuniculus (Rabbit) | - | 0.5 - 5 |
| Smooth Muscle Myosin II | Gallus gallus (Chicken) | - | 80 |
| Dictyostelium Myosin II | Dictyostelium discoideum | - | 0.5 - 5 |
| Myosin V | |||
| Myosin Va | Gallus gallus (Chicken) | 1.2[4] | >50 |
| Myosin 5b | Dictyostelium discoideum | - | - |
| Myosin 5c | Homo sapiens (Human) | 0.28 | - |
| Myosin X | >50 |
Mechanism of Action
This compound's unique selectivity stems from its novel mechanism of action. It binds to a previously unknown allosteric site on the myosin motor domain, distinct from the ATP-binding pocket and the site targeted by blebbistatin. This binding event has a global effect on the myosin ATPase cycle, reducing the rates of ATP binding, ATP hydrolysis, and ADP dissociation. This multifaceted inhibition contrasts with blebbistatin, which specifically traps the myosin II-ADP-Pi complex, preventing phosphate release.
Experimental Methodologies
The selectivity of myosin inhibitors is primarily assessed using the actin-activated Mg²⁺-ATPase activity assay. This assay measures the rate of ATP hydrolysis by myosin in the presence of F-actin, which is a direct indicator of the motor's enzymatic activity.
Actin-Activated Mg²⁺-ATPase Assay Protocol
Objective: To determine the concentration-dependent inhibition of myosin ATPase activity by an inhibitor (e.g., this compound) and calculate its IC50 value.
Materials:
-
Purified myosin isoform of interest
-
F-actin
-
Assay Buffer (e.g., 10 mM KCl, 2 mM MgCl₂, 20 mM Tris-HCl pH 7.5, 0.5 mM DTT)
-
ATP solution (e.g., 1 mM)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Phosphate detection reagent (e.g., Malachite green-based reagent)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a solution of myosin and F-actin in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the myosin/F-actin solution to each well.
-
Add the different concentrations of the inhibitor (and a DMSO control) to the respective wells.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at the controlled temperature.
-
At specific time points, stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance of the resulting colorimetric product at the appropriate wavelength (e.g., ~650 nm) using a microplate reader. The amount of inorganic phosphate (Pi) released is proportional to the ATPase activity.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis (Pi released per unit time) for each inhibitor concentration.
-
Normalize the data to the activity of the DMSO control (considered 100% activity).
-
Plot the percentage of myosin ATPase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the molecular mechanism of inhibition.
Caption: Workflow for determining the IC50 of a myosin inhibitor.
Caption: The Actomyosin ATPase Cycle and points of inhibition.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac myosin inhibitors for hypertrophic cardiomyopathy: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Motor properties of Myosin 5c are modulated by tropomyosin isoforms and inhibited by this compound [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Pentabromopseudilin: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals handling Pentabromopseudilin, a potent halogenated marine antibiotic, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1][2] Due to its chemical nature as a heavily brominated organic compound, specific protocols must be followed to mitigate potential hazards and ensure compliance with regulatory standards.[2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures in a controlled laboratory environment.
Personal Protective Equipment (PPE): Always wear standard personal protective equipment, including:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing.
Engineering Controls: Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Step-by-Step Disposal Procedures
As a halogenated organic compound, this compound should be treated as hazardous chemical waste.[3][4] Do not dispose of this compound or its containers in regular trash or down the drain.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Halogenated Organic Waste" and should also specify "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste. Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
2. Container Management:
-
Use containers that are compatible with the chemical waste. For solid waste, a robust, sealable plastic bag or a drum liner within a rigid outer container is appropriate. For liquid waste, use a chemical-resistant bottle with a secure screw cap.
-
Ensure all waste containers are kept closed except when adding waste.
-
Label containers with the full chemical name ("this compound") and the appropriate hazard warnings. Do not use abbreviations.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.
-
Accumulate waste in accordance with your institution's guidelines, which may specify limits on the quantity of waste stored and the duration of storage.
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified hazardous waste management vendors.
-
Provide the EHS office with accurate information about the waste contents.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. For a liquid spill, use an inert absorbent material to contain it.
-
Cleanup: Place all contaminated materials (absorbent, cleaning supplies, and contaminated PPE) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pentabromopseudilin
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pentabromopseudilin. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
This compound, a potent marine-derived antibiotic, requires careful handling due to its bioactive properties and its classification as a halogenated organic compound. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on its chemical properties as a highly brominated organic molecule is mandatory. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| PPE Component | Solid Form (Powder) | Solution Form |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Nitrile or neoprene gloves |
| Eye Protection | Safety goggles with side shields | Safety goggles with side shields |
| Body Protection | Lab coat | Lab coat |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Not generally required if handled in a fume hood |
| Engineering Controls | Chemical fume hood | Chemical fume hood |
Operational Plan: Safe Handling Procedures
1. Engineering Controls: All work with solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
2. Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above before handling the compound.
3. Weighing: When weighing solid this compound, do so on a tared weigh paper or in a container within the fume hood. Avoid creating dust.
4. Solution Preparation: To prepare solutions, slowly add the solid to the solvent in the fume hood. Ensure the container is securely capped and mix gently to avoid splashing.
5. Spills: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Disposal Plan: Managing this compound Waste
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and puncture-resistant container designated for "Halogenated Organic Waste." |
| Liquid Waste | Collect in a clearly labeled, sealed, and leak-proof container designated for "Halogenated Organic Waste." |
| Contaminated Materials | All disposable items that have come into contact with this compound (e.g., gloves, weigh papers, pipette tips) must be disposed of as halogenated organic waste. |
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office for specific procedures and vendor information. Incineration is the preferred method of disposal for halogenated organic compounds.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme, such as myosin Va.
Materials:
-
Purified target enzyme
-
This compound stock solution (in a suitable solvent like DMSO)
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the target enzyme and substrate to their optimal working concentrations in the assay buffer. Prepare a serial dilution of the this compound stock solution.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the target enzyme to each well of the microplate. Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for binding. Include a control group with no inhibitor.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Signaling Pathway
This compound has been shown to be an inhibitor of myosin Va and to suppress the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It achieves this by promoting the lysosomal degradation of the type II TGF-β receptor (TβRII).[1][2]
Caption: this compound's inhibition of Myosin Va leads to increased lysosomal degradation of TβRII, thereby suppressing TGF-β signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
